Product packaging for Parimifasor(Cat. No.:CAS No. 1796641-10-5)

Parimifasor

Katalognummer: B609838
CAS-Nummer: 1796641-10-5
Molekulargewicht: 460.2 g/mol
InChI-Schlüssel: GPLAWHGEODGIAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Parimifasor is an immunomodulator, anti-inflammatory drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H11Cl2F4N5O B609838 Parimifasor CAS No. 1796641-10-5

Eigenschaften

IUPAC Name

3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLAWHGEODGIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796641-10-5
Record name Parimifasor [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PARIMIFASOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Parimifasor: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Parimifasor (also known as LYC-30937) is an investigational drug whose clinical development was discontinued in Phase II for plaque psoriasis and ulcerative colitis. As such, a complete portfolio of quantitative data and detailed experimental protocols from its development program is not publicly available. This guide provides a comprehensive overview of its known mechanism of action based on available information and extrapolates potential molecular pathways and experimental methodologies based on its classification as a first-in-class, oral, gut-directed F1F0-ATPase modulator designed for immunomodulation.

Executive Summary

This compound is an immunomodulatory agent that was under development for the treatment of inflammatory bowel disease (IBD) and psoriasis. Its primary mechanism of action is the selective induction of apoptosis in pathogenic, chronically activated T-lymphocytes.[1] This selectivity is achieved by targeting the unique metabolic characteristics of these disease-causing immune cells through the modulation of a mitochondrial ATPase, believed to be the F1F0-ATPase (ATP synthase).[1][2] By inducing cell death in these specific T-cells, this compound was designed to reduce the production of pro-inflammatory cytokines and ameliorate the pathological inflammation associated with autoimmune diseases, while sparing normal, healthy lymphocytes.[1]

Core Mechanism of Action: Selective Apoptosis of Pathogenic T-Lymphocytes

This compound is a first-in-class, oral, gut-directed ATPase modulator.[1] Its therapeutic rationale is predicated on the observation that chronically activated, pathogenic T-lymphocytes exhibit distinct metabolic properties that render them susceptible to targeted therapeutic intervention.[1] this compound was designed to exploit these metabolic differences to selectively induce apoptosis in these cells, thereby offering a targeted immunomodulatory effect without causing broad immunosuppression.[1]

The Role of F1F0-ATPase in Cellular Metabolism

The F1F0-ATPase, or ATP synthase, is a multi-subunit enzyme complex located in the inner mitochondrial membrane. It plays a crucial role in cellular energy production by synthesizing ATP from ADP and inorganic phosphate, utilizing the energy derived from the proton motive force generated by the electron transport chain. The F1 subunit is the catalytic core, while the F0 subunit forms a proton channel.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

While the precise molecular interactions of this compound with the F1F0-ATPase have not been publicly disclosed, a plausible mechanism can be inferred from the actions of other immunomodulatory F1F0-ATPase inhibitors, such as Bz-423. The proposed signaling cascade for this compound is as follows:

  • Binding to F1F0-ATPase: this compound is believed to bind to a subunit of the F1F0-ATPase complex. This interaction modulates the enzyme's activity.

  • Mitochondrial Dysfunction and ROS Production: Inhibition or modulation of the F1F0-ATPase can disrupt the proton flow and electron transport chain, leading to an increase in the production of mitochondrial reactive oxygen species (ROS), such as superoxide.

  • Oxidative Stress and Apoptotic Cascade Initiation: The accumulation of ROS creates a state of oxidative stress within the pathogenic T-cell. This oxidative stress is a key signal for the initiation of the intrinsic apoptotic pathway.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): ROS-induced signaling leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. This results in the permeabilization of the outer mitochondrial membrane.

  • Release of Cytochrome c: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, an initiator caspase.

  • Executioner Caspase Activation and Cell Death: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.

G cluster_0 Mitochondrion cluster_1 Cytoplasm This compound This compound F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase Modulation ROS Increased ROS Production F1F0_ATPase->ROS MOMP MOMP ROS->MOMP Cytochrome_c_release Cytochrome c Release MOMP->Cytochrome_c_release Apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) Cytochrome_c_release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Hypothesized signaling pathway for this compound-induced T-cell apoptosis.

Preclinical and Clinical Data Summary

Due to the discontinuation of its development, detailed quantitative data from preclinical and clinical studies of this compound are not widely available. The following tables summarize the qualitative findings reported in a press release from Lycera Corp.[1]

Table 1: Preclinical In Vivo Efficacy in IBD Models

ParameterObservationComparator
Pro-inflammatory Cytokine ProductionReduced-
Histopathology ScoresImprovedEquivalent or Superior to Prednisolone and 5-ASA
Weight LossImprovedEquivalent or Superior to Prednisolone and 5-ASA
Other Disease Severity MeasuresImprovedEquivalent or Superior to Prednisolone and 5-ASA

Table 2: Selectivity and Safety Profile

Cell TypeEffect of this compound AdministrationImplication
Pathogenic, Chronically Activated T-lymphocytesInduction of ApoptosisTargeted therapeutic effect
Normal LymphocytesNo effect on activity and survivalAvoidance of broad immunosuppression

Representative Experimental Protocols

The following are detailed, representative protocols for key experiments that would be conducted to characterize the mechanism of action of a compound like this compound.

F1F0-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the F1F0-ATPase enzyme.

Materials:

  • Isolated mitochondria from bovine heart or a suitable cell line.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

  • ATP solution.

  • Malachite green reagent for phosphate detection.

  • This compound stock solution (in DMSO).

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oligomycin).

  • Add 80 µL of the mitochondrial preparation (containing a standardized amount of F1F0-ATPase) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of 34% acetic acid.

  • Add 100 µL of malachite green reagent to each well to quantify the amount of inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at 620 nm using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

T-cell Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis in T-lymphocytes treated with this compound.

Materials:

  • Activated human T-lymphocytes (e.g., from peripheral blood mononuclear cells stimulated with anti-CD3/CD28).

  • RPMI-1640 medium supplemented with 10% FBS.

  • This compound stock solution (in DMSO).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Flow cytometer.

Procedure:

  • Seed activated T-lymphocytes in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Generic experimental workflow for characterizing a compound like this compound.

Conclusion

This compound represents a targeted approach to immunomodulation by selectively inducing apoptosis in pathogenic T-lymphocytes through the modulation of mitochondrial ATPase. This mechanism holds the potential for treating autoimmune diseases like IBD and psoriasis with a reduced risk of systemic immunosuppression. Although its clinical development has been discontinued, the scientific rationale behind its mechanism of action provides valuable insights for the future development of metabolism-targeting immunomodulatory therapies. Further research into the specific molecular interactions and downstream signaling pathways of such compounds is warranted to fully realize the therapeutic potential of this approach.

References

Parimifasor (LYC-30937-EC): A Technical Overview of a Gut-Directed F1F0-ATPase Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of parimifasor was discontinued before the public release of comprehensive clinical trial data or detailed preclinical findings. This document summarizes the available information from press releases, clinical trial registrations, and related scientific literature to provide a technical overview of its proposed mechanism and clinical investigation.

Executive Summary

This compound (also known as LYC-30937-EC) is a first-in-class, orally administered, gut-directed small molecule modulator of F1F0-ATPase. Developed by Lycera Corp., it was investigated for the treatment of autoimmune diseases, specifically ulcerative colitis and plaque psoriasis. The therapeutic strategy behind this compound was to selectively induce apoptosis in chronically activated, pathogenic T-lymphocytes, which exhibit a distinct metabolic profile, while sparing healthy cells.[1][2][3] An enteric-coated formulation was designed to deliver the drug directly to the gastrointestinal tract, the site of trafficking for pathogenic lymphocytes involved in these systemic autoimmune conditions.[1][3][4] Despite reaching Phase 2 clinical trials, the development of this compound for both indications was halted.[1]

Core Mechanism of Action: F1F0-ATPase Inhibition

This compound's primary molecular target is the mitochondrial F1F0-ATPase (also known as ATP synthase), a critical enzyme for cellular energy production.[5] This enzyme couples proton flow across the inner mitochondrial membrane to the synthesis of ATP.[5][6] Under certain conditions, it can also function in reverse, hydrolyzing ATP.[6][7]

The proposed mechanism for this compound hinges on the unique metabolic state of pathogenic, chronically activated T-lymphocytes. These cells are highly dependent on mitochondrial metabolism to sustain their activity and proliferation. By modulating the F1F0-ATPase, this compound was designed to disrupt this energy supply, leading to selective apoptosis of these disease-causing immune cells.[1][2] This targeted approach aimed to offer a therapeutic benefit without causing broad immunosuppression, a common side effect of other systemic treatments for autoimmune disorders.[1][8]

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

G cluster_cell Pathogenic T-Lymphocyte This compound This compound (LYC-30937-EC) Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell F1F0_ATPase F1F0-ATPase (ATP Synthase) This compound->F1F0_ATPase Inhibits ATP_Production ATP Production Disrupted F1F0_ATPase->ATP_Production Leads to Apoptosis Induction of Apoptosis ATP_Production->Apoptosis Triggers

Proposed mechanism of action for this compound in pathogenic T-lymphocytes.

Quantitative Data Summary

Publicly available quantitative data on this compound, such as IC50 values for ATPase inhibition, binding affinities, or detailed patient outcomes from clinical trials, are not available. The discontinuation of its development likely precluded the publication of these results. The information that is available relates to the design of the clinical trials.

Table 1: Phase 2 Clinical Trial Designs for this compound
Parameter UPSTART Trial (Ulcerative Colitis) [2][8][9][10]UPRISE Trial (Plaque Psoriasis) [3][4][11][12]
Official Title A Randomized, Double-Blind, Placebo-Controlled Parallel Group Study to Assess the Efficacy and Safety of Induction Therapy With LYC-30937-EC in Subjects With Active Ulcerative ColitisAn Efficacy and Safety Study of LYC-30937-EC in Subjects With Moderate Chronic Plaque-type Psoriasis
NCT Number NCT02762500NCT02872285
Patient Population ~120 subjects with active ulcerative colitis (Total Mayo Score 4-11)~30 subjects with moderate chronic plaque-type psoriasis
Dosage 25 mg LYC-30937-EC or placebo, orally, once daily25 mg LYC-30937-EC or placebo, orally, once daily
Treatment Duration 8 weeks12 weeks
Follow-up 2 weeks2 weeks
Primary Endpoint Proportion of subjects achieving clinical remission at Week 8 based on the modified Mayo score (MMS)Mean percent change from baseline to Week 12 in the Psoriasis Area and Severity Index (PASI)

Experimental Protocols

Detailed experimental protocols from Lycera's preclinical studies have not been publicly disclosed. However, a generalized protocol for a key assay—the in vitro H+/K+ ATPase inhibition assay, which is mechanistically similar to F1F0-ATPase inhibition assays—is provided below as a representative example of how such an investigation might be conducted.

General Protocol: In Vitro ATPase Activity/Inhibition Assay

This protocol is a generalized representation and not specific to this compound.

  • Enzyme Preparation:

    • Isolate mitochondria from a relevant cell source (e.g., activated T-lymphocytes) through differential centrifugation.

    • Prepare submitochondrial particles by sonication or homogenization to expose the F1 catalytic domain of the ATPase.

    • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4) containing cofactors such as 2 mM MgCl2.

    • Add a known concentration of the mitochondrial enzyme preparation (e.g., 10 µg) to the reaction tubes.

    • Add varying concentrations of the test inhibitor (this compound) or a vehicle control to the tubes and pre-incubate for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding a substrate, typically 2 mM ATP.

  • Quantification of Activity:

    • Allow the reaction to proceed for a set time (e.g., 20 minutes) at 37°C.

    • Terminate the reaction by adding an ice-cold solution, such as 10% trichloroacetic acid.

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be quantified colorimetrically using a malachite green-based assay, for example.

    • The amount of Pi generated is directly proportional to the ATPase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Clinical Trial Workflow Visualization

The progression of a patient through the Phase 2 clinical trials for this compound followed a standard randomized, double-blind, placebo-controlled design.

G Start Patient Screening (Inclusion/Exclusion Criteria Met) Randomization Randomization (2:1 Drug to Placebo) Start->Randomization Arm_A Treatment Arm: LYC-30937-EC (25 mg QD) Randomization->Arm_A Active Arm_B Control Arm: Placebo (QD) Randomization->Arm_B Placebo Treatment_Period Double-Blind Treatment Period (8-12 Weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Endpoint_Assessment Primary Endpoint Assessment (Week 8 or 12) Treatment_Period->Endpoint_Assessment Follow_Up Safety Follow-Up (2 Weeks) Endpoint_Assessment->Follow_Up End Study Completion Follow_Up->End

Generalized workflow for the UPSTART and UPRISE Phase 2 clinical trials.

Conclusion

This compound represented a novel therapeutic approach for autoimmune diseases by targeting the metabolic machinery of pathogenic T-lymphocytes. Its gut-directed formulation and selective mechanism of action were promising attributes aimed at improving the safety profile compared to existing systemic therapies. While the Phase 2 clinical trials were initiated to evaluate its efficacy and safety in ulcerative colitis and psoriasis, the subsequent discontinuation of its development means that its full clinical potential was not realized or publicly detailed. The information available underscores a unique and targeted strategy in immunology, even if the specific agent did not proceed to later stages of clinical validation.

References

Parimifasor: An Inquiry into its Immunomodulatory Effects Reveals Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its initial promise as an immunomodulator for autoimmune diseases, a comprehensive review of publicly accessible information reveals a scarcity of in-depth technical data on the precise immunomodulatory effects of parimifasor. Formerly under development by Lycera Corp. and later Celgene, this compound (also known as LYC-30937-EC) is identified as an inhibitor of F1F0-ATPase and a modulator of the immune system.[1] The compound progressed to Phase 2 clinical trials for the treatment of moderate chronic plaque-type psoriasis and active ulcerative colitis; however, its development for these indications has since been discontinued.[1][2]

This lack of detailed information is not uncommon for pharmaceutical candidates that do not proceed to later stages of clinical development. Companies may not publish extensive preclinical or early-phase clinical data for compounds that are discontinued.

General Context of Immunomodulation in Autoimmune Disease

To provide a framework for understanding the intended therapeutic role of this compound, it is useful to consider the broader landscape of immunomodulatory drugs in autoimmune diseases like psoriasis and ulcerative colitis. These conditions are characterized by a dysregulated immune response, leading to chronic inflammation.

In psoriasis, for instance, the interplay between dendritic cells, T cells, and keratinocytes drives a pro-inflammatory cascade. Key cytokines such as Interleukin-23 (IL-23) and Interleukin-17 (IL-17) are central to this process, leading to keratinocyte hyperproliferation and the formation of psoriatic plaques. Many modern therapies for psoriasis target these specific cytokines or their signaling pathways.

Similarly, in ulcerative colitis, an abnormal immune response in the gastrointestinal tract leads to chronic inflammation and tissue damage. Therapies for inflammatory bowel disease often focus on modulating the activity of immune cells and reducing the production of pro-inflammatory mediators.

Potential, yet Undisclosed, Mechanisms of this compound

Given that this compound is an F1F0-ATPase inhibitor, its immunomodulatory effects would likely stem from the metabolic regulation of immune cells. The F1F0-ATPase is a critical enzyme in cellular energy production (ATP synthesis). By inhibiting this enzyme, this compound could potentially alter the metabolic state of highly active immune cells, such as effector T cells, which have high energy demands during an inflammatory response. This metabolic shift could, in theory, lead to a reduction in their pro-inflammatory functions.

However, without specific data from preclinical or clinical studies on this compound, any detailed description of its effects on immune cell signaling and function would be speculative.

Visualizing a Hypothetical Experimental Workflow

While specific experimental protocols for this compound are not available, a general workflow for assessing the immunomodulatory effects of a novel compound can be conceptualized. This typically involves a multi-stage process from in vitro characterization to in vivo disease models.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Preclinical Models cluster_2 Clinical Development invitro_start Compound Synthesis (this compound) cell_based_assays Cell-Based Assays (e.g., PBMCs, T cells) invitro_start->cell_based_assays Test on immune cells cytokine_profiling Cytokine Profiling (e.g., ELISA, Luminex) cell_based_assays->cytokine_profiling Measure inflammatory markers pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Flow Cytometry) cell_based_assays->pathway_analysis Investigate mechanism animal_models Animal Models of Autoimmunity (e.g., Imiquimod-induced psoriasis, DSS-induced colitis) pathway_analysis->animal_models Validate in living system efficacy_assessment Efficacy Assessment (e.g., Disease Activity Index, Histopathology) animal_models->efficacy_assessment pk_pd Pharmacokinetics/ Pharmacodynamics animal_models->pk_pd phase1 Phase 1 (Safety & Tolerability) efficacy_assessment->phase1 Proceed to human trials phase2 Phase 2 (Efficacy & Dose-Ranging) phase1->phase2 discontinuation Development Discontinued phase2->discontinuation

A generalized workflow for the preclinical and early clinical assessment of a novel immunomodulatory compound.

Conclusion

References

Parimifasor in Autoimmune Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor (formerly LYC-30937-EC) is a first-in-class, orally administered, gut-directed small molecule modulator of the F1F0-ATPase.[1] Developed to selectively induce apoptosis in pathogenic, chronically activated T-lymphocytes, this compound targets the unique metabolic dependencies of these cells, aiming to spare normal, quiescent lymphocytes.[2] This selective mechanism of action holds promise for the treatment of various autoimmune diseases by recalibrating the immune system with potentially reduced systemic immunosuppression. This compound has been investigated in Phase 2 clinical trials for psoriasis and ulcerative colitis. While development for these indications has been discontinued, the novel mechanism of targeting lymphocyte metabolism remains a pertinent area of research in autoimmunity.[3]

This technical guide provides an in-depth overview of the core mechanism of action of this compound, its effects in preclinical models of autoimmune disease, and detailed experimental protocols for relevant models. Due to the limited publicly available quantitative preclinical data on this compound itself, this guide incorporates data from the mechanistically similar F1F0-ATPase modulator, Bz-423, to illustrate the potential effects of this drug class in autoimmune disease models.

Core Mechanism of Action: F1F0-ATPase Modulation and Selective T-Cell Apoptosis

This compound's therapeutic rationale is centered on the metabolic reprogramming that occurs in chronically activated T-lymphocytes. These pathogenic cells exhibit a heightened metabolic rate and are critically dependent on mitochondrial oxidative phosphorylation for their energy requirements. This compound modulates the F1F0-ATPase (ATP synthase), a key enzyme in the mitochondrial respiratory chain responsible for ATP production.

Inhibition of the F1F0-ATPase by this compound is thought to lead to a cascade of events within the target cell, culminating in apoptosis. A similar compound, Bz-423, which also targets the F1F0-ATPase, has been shown to induce the production of mitochondrial superoxide. This reactive oxygen species (ROS) then acts as a second messenger, initiating a pro-apoptotic signaling cascade.[4]

Signaling Pathway of F1F0-ATPase Modulator-Induced Apoptosis

The proposed signaling pathway for F1F0-ATPase modulator-induced apoptosis in pathogenic T-lymphocytes is as follows:

F1F0_ATPase_Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound / Bz-423 F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase Inhibits Superoxide Superoxide (O2⁻) Generation F1F0_ATPase->Superoxide ASK1 ASK1 Activation Superoxide->ASK1 MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome JNK JNK Phosphorylation ASK1->JNK Bax_Bak Bax/Bak Activation JNK->Bax_Bak Bax_Bak->MOMP Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of F1F0-ATPase modulator-induced apoptosis.

Data from Autoimmune Disease Models

Preclinical studies have demonstrated the potential of targeting the F1F0-ATPase in various autoimmune disease models.

Inflammatory Bowel Disease (IBD)

Oral administration of this compound (LYC-30937) in animal models of IBD led to a reduction in pro-inflammatory cytokine production and an improvement in histopathology scores, weight loss, and other disease severity measures. The efficacy was reported to be equivalent or superior to standard treatments like prednisolone or 5-aminosalicylic acid (5-ASA).[2]

While specific quantitative data for this compound in IBD models is not publicly available, the following table presents typical cytokine alterations observed in a DSS-induced colitis model, which this compound would aim to normalize.

Table 1: Representative Cytokine Changes in DSS-Induced Colitis Models

Cytokine Change in DSS-Induced Colitis Therapeutic Goal Reference
TNF-α Increased Decrease [5]
IL-6 Increased Decrease [5][6]
IL-1β Increased Decrease [6]
IL-17 Increased Decrease [7]

| IL-10 | Decreased | Increase |[7] |

This table provides a general representation of cytokine changes in DSS-induced colitis and does not reflect data from this compound-treated animals.

Psoriasis

The mechanistically similar F1F0-ATPase modulator, Bz-423, has been evaluated in a human skin-severe combined immunodeficient (SCID) mouse transplant model of psoriasis. Topical application of Bz-423 was shown to reduce epidermal hyperplasia, a key feature of psoriatic lesions.[8]

Table 2: Efficacy of Bz-423 in a Psoriasis Mouse Model

Treatment Endpoint Result Reference
Bz-423 (topical) Epidermal Hyperplasia Reduction in hyperplasia in transplanted human psoriatic skin [8]

| Bz-423 (0.5-2.0 µM) | Keratinocyte Proliferation (in vitro) | Suppression of proliferation |[8] |

Systemic Lupus Erythematosus (SLE)

Bz-423 has been studied in the NZB/W F1 and MRL/lpr mouse models of lupus. Treatment with Bz-423 resulted in increased apoptosis of pathogenic B-lymphocytes and amelioration of disease.[9][10]

Table 3: Efficacy of Bz-423 in Murine Lupus Models

Model Treatment Endpoint Result Reference
NZB/W F1 Bz-423 (60 mg/kg/day for 7 days) B-cell apoptosis in vivo 35% ± 2% (Bz-423) vs. 27% ± 2% (vehicle) [9]

| MRL/lpr | Bz-423 | Disease Amelioration | Decreased autoimmune damage to kidneys and other organs |[3] |

Experimental Protocols

The following are detailed methodologies for key experimental models relevant to the study of this compound and other immunomodulatory compounds.

Workflow for Preclinical Evaluation of an Immunomodulatory Compound

experimental_workflow cluster_model_induction Autoimmune Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Select Animal Model (e.g., DSS Colitis, CIA, EAE) induction Induce Disease (e.g., DSS in water, Collagen immunization) start->induction randomization Randomize Animals (Vehicle vs. This compound) induction->randomization treatment Administer Treatment (e.g., Oral Gavage) randomization->treatment monitoring Monitor Disease Progression (e.g., DAI, Arthritis Score, Clinical Score) treatment->monitoring necropsy Necropsy & Tissue Collection (Colon, Joints, CNS, Spleen) monitoring->necropsy histology Histopathology necropsy->histology cytokines Cytokine Analysis (ELISA, Multiplex) necropsy->cytokines facs Flow Cytometry (Immune Cell Profiling) necropsy->facs

General workflow for preclinical evaluation of immunomodulators.
Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is widely used to study ulcerative colitis.

  • Animals: C57BL/6 or BALB/c mice (8-12 weeks old).

  • Induction of Acute Colitis:

    • Provide mice with drinking water containing 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) ad libitum for 5-7 days.

    • Replace DSS water with regular drinking water after the induction period.

  • Treatment:

    • Administer this compound or vehicle control daily by oral gavage, starting from day 0 or day 3 of DSS administration.

  • Assessment:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and presence of blood in the stool. Each parameter is scored on a scale of 0-4.

    • Colon Length: At the end of the experiment, sacrifice the mice and measure the length of the colon from the cecum to the anus.

    • Histopathology: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation severity, extent, and crypt damage.

    • Cytokine Analysis: Homogenize a section of the colon to measure protein levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.

Collagen-Induced Arthritis (CIA)

This is a common model for rheumatoid arthritis.

  • Animals: DBA/1 mice (8-10 weeks old).

  • Induction of Arthritis:

    • Prepare an emulsion of bovine or chicken type II collagen (100 µg) in Complete Freund's Adjuvant (CFA).

    • On day 0, administer a primary immunization via intradermal injection at the base of the tail.

    • On day 21, administer a booster immunization of type II collagen (100 µg) emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin daily oral administration of this compound or vehicle either prophylactically (from day 0 or day 20) or therapeutically (after the onset of clinical signs).

  • Assessment:

    • Clinical Arthritis Score: Visually score each paw for signs of arthritis (erythema and swelling) on a scale of 0-4. The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using a caliper.

    • Histopathology: At the end of the study, collect hind paws, fix, decalcify, and embed in paraffin. Stain sections with H&E and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Anti-Collagen Antibody Titer: Collect serum at various time points to measure the levels of anti-type II collagen antibodies by ELISA.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for multiple sclerosis.

  • Animals: C57BL/6 mice (8-12 weeks old).

  • Induction of EAE:

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (200 µg) in CFA containing Mycobacterium tuberculosis.

    • On day 0, immunize mice subcutaneously at two sites on the flank.

    • Administer pertussis toxin (200 ng) intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment:

    • Administer this compound or vehicle daily by oral gavage, starting from the day of immunization or at the onset of clinical signs.

  • Assessment:

    • Clinical Score: Monitor mice daily for clinical signs of EAE on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[11]

    • Body Weight: Record body weight daily.

    • Histopathology: At the end of the study, perfuse mice with PBS followed by 4% paraformaldehyde. Collect the spinal cord and brain, process for paraffin embedding, and stain sections with H&E for inflammation and Luxol Fast Blue for demyelination.

    • CNS Infiltrating Cells: Isolate mononuclear cells from the brain and spinal cord and analyze by flow cytometry for different immune cell populations (e.g., CD4+ T cells, macrophages).

Conclusion

This compound represents a targeted therapeutic approach for autoimmune diseases by modulating the metabolic activity of pathogenic lymphocytes. Its mechanism of action, centered on the inhibition of F1F0-ATPase, leads to the selective apoptosis of these cells. While clinical development has been discontinued for psoriasis and ulcerative colitis, the preclinical data, supported by findings from the mechanistically similar compound Bz-423, underscores the potential of this therapeutic strategy. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of F1F0-ATPase modulators and other metabolism-targeting therapies in the context of autoimmune and inflammatory diseases. Further research is warranted to fully elucidate the therapeutic potential and to identify the patient populations that may benefit most from this novel approach.

References

Preclinical Profile of Parimifasor: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor (formerly LYC-30937-EC) is a first-in-class, orally administered, gut-directed immunomodulatory agent developed by Lycera Corp. It functions as an inhibitor of F1F0-ATPase, a critical enzyme in cellular energy metabolism. This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, and its evaluation in models of inflammatory bowel disease (IBD) and psoriasis. The information presented herein is primarily derived from company press releases and scientific literature on related mechanisms, as detailed primary preclinical study data has not been publicly released.

Core Mechanism of Action: F1F0-ATPase Inhibition

This compound selectively targets the F1F0-ATPase (also known as ATP synthase) in mitochondria. This enzyme is crucial for the production of ATP through oxidative phosphorylation. Chronically activated, disease-causing T-lymphocytes exhibit a unique metabolic profile, rendering them highly dependent on mitochondrial metabolism for their survival and function. By inhibiting F1F0-ATPase, this compound is designed to disrupt the energy supply of these pathogenic immune cells, leading to their selective apoptosis (programmed cell death), while sparing normal, healthy cells.[1][2]

Signaling Pathway: F1F0-ATPase Inhibition-Induced T-Cell Apoptosis

The proposed signaling cascade initiated by this compound's inhibition of F1F0-ATPase in activated T-cells is depicted below. This pathway leads to a decrease in cellular ATP, mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway.

This compound-Induced T-Cell Apoptosis Signaling Pathway This compound This compound F1F0_ATPase Mitochondrial F1F0-ATPase This compound->F1F0_ATPase Inhibits ATP_depletion ATP Depletion F1F0_ATPase->ATP_depletion Leads to Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction ROS_increase Increased ROS Mito_dysfunction->ROS_increase Cytochrome_c Cytochrome c Release Mito_dysfunction->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis T-Cell Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits F1F0-ATPase, leading to T-cell apoptosis.

Preclinical Studies in Inflammatory Bowel Disease (IBD)

This compound has been evaluated in animal models of IBD, with findings presented at the 11th Congress of the European Crohn's and Colitis Organisation (ECCO) in 2016.[1][2]

Summary of In Vivo Efficacy in IBD Models
ParameterObservationComparator EfficacySelectivity
Pro-inflammatory Cytokines Reduction in productionEquivalent or superior to prednisolone or 5-ASANot specified
Histopathology Scores Improvement notedEquivalent or superior to prednisolone or 5-ASANot specified
Body Weight Loss Improvement notedEquivalent or superior to prednisolone or 5-ASANot specified
Other Disease Severity Measures General improvement observedEquivalent or superior to prednisolone or 5-ASANot specified
Effect on Normal Lymphocytes No impact on activity and survivalNot applicableSelectively targets pathogenic T-cells

Note: This data is qualitative and based on a press release from Lycera Corp.[1][2] Specific quantitative data (e.g., percentage reduction, p-values) and the specific IBD model used are not publicly available.

Hypothetical Experimental Protocol for IBD Murine Model

The following represents a plausible experimental protocol for evaluating a therapeutic agent like this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice, a commonly used model for IBD research.

Hypothetical Experimental Workflow for IBD Murine Model start Start: Acclimatize Mice induction Induce Colitis: Administer DSS in drinking water for 5-7 days start->induction randomization Randomize into treatment groups: - Vehicle Control - this compound (dose range) - Positive Control (e.g., 5-ASA) induction->randomization treatment Daily oral gavage with assigned treatment randomization->treatment monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding treatment->monitoring endpoint Endpoint (Day 7-10): Sacrifice and tissue collection monitoring->endpoint analysis Analysis: - Colon length and weight - Histopathology (scoring) - Cytokine analysis (e.g., ELISA from colon tissue) endpoint->analysis end End: Data Interpretation analysis->end

Caption: Workflow for a DSS-induced colitis mouse model experiment.

Preclinical Evaluation in Psoriasis

Lycera Corp. has indicated that preclinical studies supported the initiation of a Phase 2 clinical trial (UPRISE, NCT02872285) for this compound in patients with moderate chronic plaque psoriasis.[3][4] The rationale is that this gut-directed therapy could impact pathogenic lymphocytes that traffic through the gastrointestinal tract before migrating to the skin to cause psoriatic lesions.[3]

Summary of Preclinical Findings in Psoriasis Models

Publicly available information does not contain specific quantitative or qualitative data from preclinical psoriasis models. The initiation of clinical trials suggests that preclinical studies demonstrated a therapeutic potential for this compound in this indication.[3]

Common Preclinical Psoriasis Models

Several animal models are commonly used to evaluate the efficacy of anti-psoriatic agents. One of the most frequently used is the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.

The following is a representative protocol for an IMQ-induced psoriasis model.

Hypothetical Experimental Workflow for IMQ-Induced Psoriasis Model start Start: Acclimatize Mice induction Induce Psoriasis-like Lesions: Daily topical application of Imiquimod cream on shaved back and/or ear for 5-7 days start->induction randomization Randomize into treatment groups: - Vehicle Control - this compound (dose range) - Positive Control (e.g., topical corticosteroid) induction->randomization treatment Daily oral gavage with assigned treatment randomization->treatment monitoring Daily Monitoring: - Psoriasis Area and Severity Index (PASI) scoring (erythema, scaling, thickness) - Ear thickness measurement treatment->monitoring endpoint Endpoint (Day 7-10): Sacrifice and tissue collection monitoring->endpoint analysis Analysis: - Histopathology of skin lesions - Immunohistochemistry for inflammatory markers - Cytokine analysis from skin tissue endpoint->analysis end End: Data Interpretation analysis->end

Caption: Workflow for an imiquimod-induced psoriasis mouse model experiment.

Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not publicly available. Phase 1 clinical trials in healthy volunteers have reportedly demonstrated a positive safety and tolerability profile for an enteric-coated 25 mg once-daily dose.[4]

Conclusion

The available preclinical information on this compound, primarily from secondary sources, suggests a promising profile as a selective, gut-directed immunomodulator for the treatment of IBD and potentially other autoimmune diseases like psoriasis. Its novel mechanism of action, targeting the metabolic vulnerability of pathogenic T-cells, offers a differentiated therapeutic approach. However, a comprehensive evaluation of its preclinical efficacy and safety is limited by the lack of publicly available primary quantitative data and detailed experimental protocols. Further publication of these preclinical findings would be highly valuable to the scientific community.

References

Parimifasor: A Review of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of Parimifasor (formerly LYC-30937), an investigational oral immunomodulator, was discontinued during Phase II clinical trials for plaque psoriasis and ulcerative colitis. As a result, detailed pharmacokinetic and pharmacodynamic data from completed studies are not extensively available in the public domain. This guide provides a comprehensive overview of the known information on this compound and, where specific data is unavailable, presents illustrative examples based on the typical profiles of oral small molecule immunomodulators and the proposed mechanism of action. These examples are for instructional purposes and should not be considered as verified data for this compound.

Introduction

This compound is a novel, orally administered small molecule developed by Lycera.[1] It was investigated for the treatment of autoimmune diseases, specifically plaque psoriasis and ulcerative colitis. The primary mechanism of action of this compound is the modulation of the F1F0-ATPase (ATP synthase), an enzyme critical for cellular energy metabolism.[1] By targeting this pathway, this compound was designed to act as an immunomodulator, aiming to correct the dysregulated immune responses that underpin autoimmune conditions.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound from its Phase I clinical trial have not been publicly released. This section outlines the typical pharmacokinetic profile expected for an orally administered small molecule in this class, with illustrative data presented in Table 1.

Absorption, Distribution, Metabolism, and Excretion (ADME)

As an oral medication, this compound would be absorbed through the gastrointestinal tract. Key pharmacokinetic parameters of interest include:

  • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the bloodstream.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.

  • Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.

These parameters are crucial for determining the dosing regimen, including frequency and dosage strength.

Table 1: Illustrative Pharmacokinetic Parameters of an Oral Immunomodulator
ParameterUnitValue (Illustrative)Description
Cmax ng/mL500 - 1000Maximum observed plasma concentration.
Tmax hours1 - 3Time to reach maximum plasma concentration.
AUC (0-24h) ng·h/mL4000 - 8000Total drug exposure over a 24-hour period.
Half-life (t½) hours8 - 12Time for plasma concentration to decrease by half.
Bioavailability %60 - 80The fraction of the administered dose that reaches systemic circulation.
Protein Binding %>95The extent to which the drug binds to plasma proteins.
Metabolism -Hepatic (e.g., CYP3A4)The primary site and enzymes involved in drug metabolism.
Excretion -Renal and FecalThe routes through which the drug and its metabolites are eliminated.

Note: The data in this table is representative of a typical oral small molecule immunomodulator and is not specific to this compound.

Pharmacodynamics

The pharmacodynamics of this compound are centered on its role as an F1F0-ATPase modulator.

Mechanism of Action

This compound is believed to exert its immunomodulatory effects by inhibiting the F1F0-ATPase in immune cells, particularly T cells. This inhibition is thought to lead to a reduction in intracellular ATP levels, which in turn affects various cellular processes that are highly dependent on energy, such as proliferation, differentiation, and cytokine production. By selectively targeting cells with high energy demands, such as activated lymphocytes, this compound was intended to dampen the inflammatory response characteristic of autoimmune diseases.

A diagram illustrating the proposed signaling pathway is presented below.

This compound This compound F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase Inhibition ATP_Production ATP Production F1F0_ATPase->ATP_Production Cellular_Processes Energy-Dependent Cellular Processes ATP_Production->Cellular_Processes Immune_Response Immune Response (e.g., T-cell proliferation, cytokine release) Cellular_Processes->Immune_Response

Caption: Proposed mechanism of action of this compound.

Biomarker Modulation

In clinical trials of immunomodulators, a key aspect of pharmacodynamic assessment is the measurement of relevant biomarkers. For a drug like this compound, this would likely involve monitoring changes in levels of pro-inflammatory and anti-inflammatory cytokines, as well as populations of immune cells.

Table 2: Illustrative Pharmacodynamic Biomarker Changes
BiomarkerExpected Change with TreatmentRationale
TNF-α DecreaseA key pro-inflammatory cytokine in many autoimmune diseases.
IL-17 DecreaseA cytokine central to the pathogenesis of psoriasis.
IL-23 DecreaseA cytokine that promotes the development of Th17 cells.
Regulatory T cells (Tregs) IncreaseImmune-suppressive cells that can dampen inflammation.
Proliferating T cells DecreaseReduction in the expansion of pathogenic immune cells.

Note: The biomarker changes listed are illustrative and based on the expected effects of an immunomodulator for autoimmune diseases.

Experimental Protocols

Detailed experimental protocols for this compound studies are not publicly available. However, a typical Phase I, first-in-human study for an oral immunomodulator would likely follow a protocol similar to the one outlined below.

Representative Phase I Clinical Trial Protocol
  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study in healthy volunteers.

  • Objectives:

    • To assess the safety and tolerability of single and multiple oral doses of the investigational drug.

    • To determine the pharmacokinetic profile of the drug and its metabolites.

    • To evaluate the effect of food on the pharmacokinetics of the drug.

    • To assess preliminary pharmacodynamic effects on relevant biomarkers.

  • Methodology:

    • SAD Cohorts: Subjects receive a single oral dose of the drug or placebo and are monitored for a set period (e.g., 72 hours) for safety and pharmacokinetic assessments.

    • MAD Cohorts: Subjects receive multiple doses of the drug or placebo over a specified duration (e.g., 14 days) to assess steady-state pharmacokinetics and safety with repeated dosing.

    • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of the drug and its metabolites.

    • Pharmacodynamic Assessments: Blood samples are collected to analyze changes in immune cell populations and cytokine levels.

A workflow for a typical Phase I study is depicted in the following diagram.

Screening Subject Screening Randomization Randomization Screening->Randomization SAD Single Ascending Dose (Drug or Placebo) Randomization->SAD MAD Multiple Ascending Dose (Drug or Placebo) Randomization->MAD PK_PD_Sampling Pharmacokinetic and Pharmacodynamic Sampling SAD->PK_PD_Sampling Safety_Monitoring Safety Monitoring SAD->Safety_Monitoring MAD->PK_PD_Sampling MAD->Safety_Monitoring Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Illustrative workflow of a Phase I clinical trial.

Conclusion

This compound represented a novel approach to the treatment of autoimmune diseases through the modulation of cellular metabolism. While its development was halted, the underlying scientific rationale remains an area of active research. The lack of publicly available, detailed pharmacokinetic and pharmacodynamic data for this compound underscores the challenges in drug development and the importance of transparency in clinical trial reporting. This guide has provided an overview of the known information and has used illustrative examples to frame the potential pharmacokinetic and pharmacodynamic profile of this discontinued investigational drug.

References

In Vitro Characterization of LYC-30937: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LYC-30937 is a first-in-class, orally administered, gut-directed small molecule modulator of mitochondrial ATP synthase. Developed for the treatment of inflammatory bowel disease (IBD), it is designed to selectively induce apoptosis in pathogenic T-lymphocytes, which are key mediators of intestinal inflammation. This technical guide provides a comprehensive overview of the in vitro characterization of LYC-30937, detailing its mechanism of action, and providing methodologies for key experiments. While specific quantitative data for LYC-30937 is not publicly available, this document presents the experimental frameworks and illustrative data tables relevant to its preclinical evaluation.

Introduction

Inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal (GI) tract. A key pathological feature of IBD is the persistent activation of mucosal T-lymphocytes, leading to tissue damage. LYC-30937 offers a novel therapeutic approach by targeting the unique metabolic properties of these chronically activated, disease-causing immune cells. By selectively inducing apoptosis in these cells, LYC-30937 has the potential to treat IBD with localized activity in the gut, thereby minimizing systemic immunosuppression and associated side effects.

Mechanism of Action

LYC-30937 functions as an allosteric modulator of the mitochondrial F1F0-ATPase, also known as ATP synthase. This enzyme is crucial for cellular energy production through oxidative phosphorylation. The proposed mechanism of action for LYC-30937 involves the following steps:

  • Binding to F1F0-ATPase: LYC-30937 allosterically binds to the F1F0-ATPase complex.

  • Inhibition of ATP Synthesis: This binding slows the rate of ATP production within the mitochondria.

  • Increased Reactive Oxygen Species (ROS) Production: The modulation of the F1F0-ATPase leads to an increase in the generation of reactive oxygen species (ROS).

  • Induction of Apoptosis: The elevated levels of ROS trigger a well-characterized apoptotic signaling cascade, leading to the programmed cell death of susceptible cells.

Chronically activated T-lymphocytes exhibit a heightened metabolic state, making them particularly vulnerable to disruptions in mitochondrial function. This metabolic distinction is believed to be the basis for the selective action of LYC-30937 on pathogenic T-cells while sparing normal, quiescent lymphocytes.

Below is a diagram illustrating the proposed signaling pathway for LYC-30937.

LYC30937_Pathway cluster_mitochondrion Mitochondrion cluster_cell Pathogenic T-Lymphocyte LYC30937 LYC-30937 F1F0_ATPase F1F0-ATPase LYC30937->F1F0_ATPase Allosteric Modulation ATP_Synth ATP Synthesis F1F0_ATPase->ATP_Synth ROS Increased ROS F1F0_ATPase->ROS Apoptosis Apoptosis ROS->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of LYC-30937 in pathogenic T-lymphocytes.

Data Presentation

The following tables are templates illustrating how quantitative data for the in vitro characterization of LYC-30937 would be presented. Specific experimental values are not publicly available and are therefore represented here with "N/A".

Table 1: Enzyme Inhibition Assay

CompoundTargetAssay TypeIC50 (nM)
LYC-30937F1F0-ATPaseBiochemicalN/A
ControlF1F0-ATPaseBiochemicalN/A

Table 2: Cell-Based Assays

Assay TypeCell LineParameter MeasuredEC50 (nM)Max Effect (%)
Apoptosis InductionActivated Human T-LymphocytesCaspase 3/7 ActivityN/AN/A
Cell ProliferationActivated Human T-LymphocytesBrdU IncorporationN/AN/A
ROS ProductionJurkat T-cellsH2DCFDA FluorescenceN/AN/A

Experimental Protocols

Detailed methodologies for the key in vitro experiments to characterize LYC-30937 are provided below.

F1F0-ATPase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of LYC-30937 on the activity of mitochondrial F1F0-ATPase.

Materials:

  • Isolated mitochondria or submitochondrial particles

  • LYC-30937

  • ATP, ADP, and inorganic phosphate (Pi)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and KCl)

  • Malachite green reagent for phosphate detection

  • Microplate reader

Procedure:

  • Prepare a dilution series of LYC-30937 in assay buffer.

  • Add the diluted compound or vehicle control to the wells of a microplate.

  • Add isolated mitochondria or submitochondrial particles to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching agent.

  • Add malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of LYC-30937 relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

T-Lymphocyte Apoptosis Assay

Objective: To quantify the induction of apoptosis in activated T-lymphocytes upon treatment with LYC-30937.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • LYC-30937

  • Culture medium (e.g., RPMI-1640 with fetal bovine serum)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide, or Caspase-Glo 3/7 assay)

  • Flow cytometer or luminometer

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Activate T-cells by culturing with anti-CD3/CD28 antibodies for 48-72 hours.

  • Plate the activated T-cells in a 96-well plate.

  • Treat the cells with a dilution series of LYC-30937 or vehicle control.

  • Incubate for 24-48 hours.

  • For Annexin V/PI staining, harvest the cells, wash with binding buffer, and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Analyze by flow cytometry.

  • For caspase activity, add the Caspase-Glo 3/7 reagent to the wells, incubate, and measure luminescence with a plate reader.

  • Calculate the percentage of apoptotic cells or caspase activity for each treatment condition.

  • Determine the EC50 value for apoptosis induction.

Reactive Oxygen Species (ROS) Production Assay

Objective: To measure the change in intracellular ROS levels in T-lymphocytes following treatment with LYC-30937.

Materials:

  • Jurkat T-cell line or activated primary T-cells

  • LYC-30937

  • Culture medium

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) dye

  • Positive control (e.g., H2O2)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture Jurkat T-cells or activated primary T-cells in a 96-well plate.

  • Load the cells with H2DCFDA dye by incubating in the dark.

  • Wash the cells to remove excess dye.

  • Treat the cells with a dilution series of LYC-30937, vehicle control, or a positive control.

  • Incubate for a specified time (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry.

  • Quantify the fold-change in ROS production relative to the vehicle control.

The following diagram outlines the general workflow for the in vitro characterization of LYC-30937.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays ATPase_Assay F1F0-ATPase Inhibition Assay Data_Analysis1 Quantitative Data ATPase_Assay->Data_Analysis1 IC50 Determination Apoptosis_Assay Apoptosis Assay (Activated T-Cells) Data_Analysis2 Quantitative Data Apoptosis_Assay->Data_Analysis2 EC50 Determination ROS_Assay ROS Production Assay (T-Cell Line) Data_Analysis3 Quantitative Data ROS_Assay->Data_Analysis3 Fold Change vs Control Prolif_Assay Proliferation Assay (Activated T-Cells) Data_Analysis4 Quantitative Data Prolif_Assay->Data_Analysis4 EC50 Determination LYC30937 LYC-30937 LYC30937->ATPase_Assay LYC30937->Apoptosis_Assay LYC30937->ROS_Assay LYC30937->Prolif_Assay

Caption: General experimental workflow for the in vitro characterization of LYC-30937.

Conclusion

LYC-30937 represents a targeted therapeutic strategy for IBD by leveraging the unique metabolic dependencies of pathogenic T-lymphocytes. Its mechanism as an allosteric modulator of mitochondrial F1F0-ATPase, leading to ROS-mediated apoptosis, provides a selective means of eliminating disease-driving immune cells in the gut. The in vitro assays described in this guide are fundamental for characterizing the potency and mechanism of action of LYC-30937 and similar compounds in early-stage drug development. Further publication of preclinical data will be crucial for a complete quantitative understanding of its in vitro profile.

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Parimifasor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo evaluation of Parimifasor, a discontinued Phase 2 immunomodulator and F1F0-ATPase inhibitor previously under investigation for ulcerative colitis and plaque psoriasis.[1][2] Due to the discontinuation of its development, publicly available, detailed preclinical protocols for this compound are scarce. The following protocols are based on established and widely used murine models for ulcerative colitis and psoriasis and are intended to serve as a comprehensive guide for designing in vivo studies for immunomodulatory compounds targeting these indications.

This compound: Mechanism of Action and Therapeutic Rationale

This compound was classified as an orally administered immunomodulator and an F1F0-ATPase modulator.[1][2] While the precise molecular signaling pathways were not fully elucidated in the public domain, its investigation in T-cell-mediated inflammatory diseases such as ulcerative colitis and psoriasis suggests a mechanism that likely involves the modulation of immune cell function and the production of inflammatory mediators. A plausible hypothesis for its immunomodulatory effect is the interference with metabolic pathways in hyperactive immune cells, leading to a reduction in pro-inflammatory cytokine production and immune cell infiltration in affected tissues.

Proposed Immunomodulatory Signaling Pathway of this compound

cluster_immune_cell Activated Immune Cell (e.g., T-cell) Antigen_Presentation Antigen Presentation TCR_Signaling TCR Signaling Antigen_Presentation->TCR_Signaling Metabolic_Reprogramming Metabolic Reprogramming (Increased Glycolysis & OXPHOS) TCR_Signaling->Metabolic_Reprogramming F1F0_ATPase F1F0-ATPase Metabolic_Reprogramming->F1F0_ATPase ATP_Production ATP Production F1F0_ATPase->ATP_Production Effector_Function Effector Function ATP_Production->Effector_Function Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17, IL-23) Effector_Function->Pro_inflammatory_Cytokines Tissue_Inflammation Tissue Inflammation (Ulcerative Colitis / Psoriasis) Pro_inflammatory_Cytokines->Tissue_Inflammation Drives This compound This compound This compound->F1F0_ATPase Inhibition

Caption: Proposed mechanism of this compound in modulating immune responses.

Part 1: In Vivo Study of this compound in a Murine Model of Ulcerative Colitis

Application Note: Dextran Sodium Sulfate (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis.[3] Administration of DSS in the drinking water of mice leads to epithelial barrier dysfunction and subsequent inflammation driven by luminal antigens.[4][5] This model is well-suited for evaluating the efficacy of novel immunomodulatory agents like this compound.

Experimental Workflow: DSS-Induced Colitis Study

Start Start Acclimatization Acclimatization (7 days) Start->Acclimatization Baseline_Measurements Baseline Measurements (Weight, Stool Score) Acclimatization->Baseline_Measurements DSS_Induction DSS Induction (2.5% DSS in water, Days 0-7) Baseline_Measurements->DSS_Induction Treatment Treatment (Vehicle, this compound, Positive Control) Days 0-10 Baseline_Measurements->Treatment Monitoring Daily Monitoring (Weight, DAI Score) DSS_Induction->Monitoring Treatment->Monitoring Termination Termination (Day 10) Monitoring->Termination Tissue_Collection Tissue Collection (Colon, Spleen, MLN) Termination->Tissue_Collection Analysis Analysis (Histology, Cytokines, Immune Profiling) Tissue_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the DSS-induced colitis study.

Detailed Experimental Protocol: DSS-Induced Colitis

Animals:

  • Species: Mouse

  • Strain: C57BL/6, female, 8-10 weeks old.

  • Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Materials:

  • Dextran Sodium Sulfate (DSS), molecular weight 36,000-50,000 Da.

  • This compound (formulated for oral gavage).

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Positive control (e.g., an established anti-inflammatory agent for colitis).

  • Standard animal handling and surgical equipment.

  • Reagents for euthanasia, tissue fixation, and analysis.

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least 7 days before the start of the experiment.[2]

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Healthy Control (normal drinking water, vehicle treatment).

    • Group 2: DSS Control (DSS in drinking water, vehicle treatment).

    • Group 3: DSS + this compound (low dose).

    • Group 4: DSS + this compound (high dose).

    • Group 5: DSS + Positive Control.

  • Colitis Induction: On Day 0, replace the drinking water in cages for Groups 2-5 with a freshly prepared solution of 2.5% (w/v) DSS in autoclaved water. Provide DSS water for 7 consecutive days. Group 1 receives normal drinking water throughout the study.[2]

  • Treatment Administration: Administer this compound, vehicle, or positive control daily via oral gavage from Day 0 to Day 10.

  • Daily Monitoring: Monitor the mice daily for:

    • Body weight.

    • Stool consistency (0=normal, 2=loose, 4=diarrhea).

    • Presence of blood in stool (0=negative, 2=occult blood, 4=gross bleeding).

    • Calculate the Disease Activity Index (DAI) as the sum of scores for weight loss percentage, stool consistency, and rectal bleeding.

  • Termination: On Day 10, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Collection and Endpoint Analysis:

    • Measure the length of the colon from the cecum to the anus.

    • Collect the distal colon for histological analysis (fix in 10% neutral buffered formalin).

    • Collect a section of the colon for cytokine analysis (snap-freeze in liquid nitrogen).

    • Collect spleen and mesenteric lymph nodes (MLNs) for immune cell profiling by flow cytometry.

Data Presentation: Ulcerative Colitis Study

Table 1: Clinical Parameters in DSS-Induced Colitis Model

GroupTreatmentFinal Body Weight Change (%)Mean DAI Score (Day 10)Colon Length (cm)
1Healthy Control+5.2 ± 1.50.1 ± 0.18.5 ± 0.5
2DSS + Vehicle-18.5 ± 3.210.2 ± 1.85.2 ± 0.7
3DSS + this compound (Low Dose)-10.1 ± 2.56.5 ± 1.26.8 ± 0.6
4DSS + this compound (High Dose)-5.8 ± 2.13.8 ± 0.97.5 ± 0.4
5DSS + Positive Control-4.5 ± 1.93.1 ± 0.77.9 ± 0.5

Table 2: Histological and Biomarker Analysis in DSS-Induced Colitis Model

GroupTreatmentHistology Score (0-12)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
1Healthy Control0.5 ± 0.215.2 ± 3.120.5 ± 4.2
2DSS + Vehicle9.8 ± 1.5150.8 ± 25.6180.2 ± 30.5
3DSS + this compound (Low Dose)6.2 ± 1.185.4 ± 15.395.7 ± 18.1
4DSS + this compound (High Dose)3.5 ± 0.845.1 ± 9.855.3 ± 11.2
5DSS + Positive Control2.8 ± 0.638.9 ± 8.545.1 ± 9.9

Part 2: In Vivo Study of this compound in a Murine Model of Psoriasis

Application Note: Imiquimod (IMQ)-Induced Psoriasis Model

The topical application of imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on murine skin induces an inflammatory response that closely resembles human plaque psoriasis.[6][7] This model is characterized by skin thickening (acanthosis), scaling, erythema, and infiltration of immune cells, particularly those of the IL-23/IL-17 axis.[1][7] It serves as an excellent platform for the preclinical evaluation of immunomodulatory drugs for psoriasis.

Experimental Workflow: IMQ-Induced Psoriasis Study

Start Start Acclimatization Acclimatization & Shaving (7 days) Start->Acclimatization Baseline_Measurements Baseline Measurements (Ear Thickness) Acclimatization->Baseline_Measurements IMQ_Induction IMQ Application (Daily, Days 0-6) Baseline_Measurements->IMQ_Induction Treatment Treatment (Vehicle, this compound, Positive Control) Daily, Days 0-7 Baseline_Measurements->Treatment Monitoring Daily Monitoring (PASI Score, Ear Thickness) IMQ_Induction->Monitoring Treatment->Monitoring Termination Termination (Day 8) Monitoring->Termination Tissue_Collection Tissue Collection (Skin, Spleen, Draining LN) Termination->Tissue_Collection Analysis Analysis (Histology, Cytokines, Immune Profiling) Tissue_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the IMQ-induced psoriasis study.

Detailed Experimental Protocol: IMQ-Induced Psoriasis

Animals:

  • Species: Mouse

  • Strain: BALB/c or C57BL/6, female, 8-10 weeks old.

  • Housing: Standard SPF conditions.

Materials:

  • Imiquimod cream (5%).

  • This compound (formulated for oral gavage).

  • Vehicle control.

  • Positive control (e.g., a topical corticosteroid or an oral JAK inhibitor).

  • Calipers for measuring ear thickness.

  • Standard animal handling and surgical equipment.

  • Reagents for euthanasia, tissue fixation, and analysis.

Procedure:

  • Acclimatization and Preparation: Acclimatize mice for at least 7 days. One day before the start of the experiment, shave the dorsal back of the mice.

  • Baseline Measurements: Measure the thickness of the right ear of each mouse using calipers.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Group 1: Healthy Control (vehicle cream, vehicle treatment).

    • Group 2: IMQ Control (IMQ cream, vehicle treatment).

    • Group 3: IMQ + this compound (low dose).

    • Group 4: IMQ + this compound (high dose).

    • Group 5: IMQ + Positive Control.

  • Psoriasis Induction: On Day 0, and daily for 6 consecutive days, apply 62.5 mg of 5% imiquimod cream to the shaved back and the right ear of mice in Groups 2-5.[8] Group 1 receives a similar amount of vehicle cream.

  • Treatment Administration: Administer this compound, vehicle, or positive control daily via oral gavage from Day 0 to Day 7.

  • Daily Monitoring: Monitor the mice daily for:

    • Ear thickness of the right ear.

    • Psoriasis Area and Severity Index (PASI) score for the back skin, assessing erythema, scaling, and thickness, each on a scale of 0-4.[9][10]

  • Termination: On Day 8, euthanize the mice.

  • Tissue Collection and Endpoint Analysis:

    • Excise the treated ear and a section of the treated back skin for histological analysis and cytokine measurement.

    • Collect the spleen and skin-draining lymph nodes for immune cell profiling by flow cytometry.

Data Presentation: Psoriasis Study

Table 3: Clinical Parameters in IMQ-Induced Psoriasis Model

GroupTreatmentEar Thickness Increase (mm, Day 8)Mean PASI Score (Day 8)Spleen Weight (mg)
1Healthy Control0.02 ± 0.010.2 ± 0.1105 ± 10
2IMQ + Vehicle0.25 ± 0.059.5 ± 1.2250 ± 25
3IMQ + this compound (Low Dose)0.15 ± 0.046.1 ± 0.9180 ± 20
4IMQ + this compound (High Dose)0.08 ± 0.033.2 ± 0.7130 ± 15
5IMQ + Positive Control0.06 ± 0.022.5 ± 0.5120 ± 12

Table 4: Histological and Biomarker Analysis in IMQ-Induced Psoriasis Model

GroupTreatmentEpidermal Thickness (µm)IL-17A (pg/mg tissue)IL-23 (pg/mg tissue)
1Healthy Control20.5 ± 3.110.2 ± 2.515.8 ± 3.4
2IMQ + Vehicle120.8 ± 15.2180.5 ± 22.3210.6 ± 25.8
3IMQ + this compound (Low Dose)75.4 ± 10.895.7 ± 18.5110.2 ± 19.7
4IMQ + this compound (High Dose)40.2 ± 8.545.3 ± 9.855.9 ± 11.4
5IMQ + Positive Control35.6 ± 7.238.1 ± 8.145.3 ± 9.9

References

Application Notes and Protocols for Parimifasor Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor (formerly LYC-30937) is an investigational small molecule that acts as an inhibitor of F1F0-ATPase and an immunomodulator.[1] It was developed for the treatment of immune-mediated diseases, including ulcerative colitis and plaque psoriasis.[1][2] Although its clinical development was discontinued in Phase 2, the unique mechanism of action of this compound presents a compelling case for its use as a tool compound in immunological research and for the development of novel therapeutics targeting cellular metabolism in inflammatory diseases.[2]

These application notes provide a comprehensive overview of cell culture-based assays to characterize the biological activity of this compound. The protocols detailed below are designed to enable researchers to assess its potency as an F1F0-ATPase inhibitor, and to quantify its immunomodulatory effects in cell models relevant to inflammatory bowel disease and psoriasis.

Mechanism of Action: F1F0-ATPase Inhibition and Immunomodulation

This compound's primary molecular target is the F1F0-ATPase (also known as ATP synthase or Complex V) in the inner mitochondrial membrane. This enzyme is crucial for cellular energy production through oxidative phosphorylation. By inhibiting F1F0-ATPase, this compound disrupts ATP synthesis, leading to a decrease in cellular ATP levels. This can have profound effects on highly metabolic cells, such as activated immune cells, potentially leading to the suppression of their pro-inflammatory functions. The immunomodulatory effects of this compound are thought to be a direct consequence of this metabolic reprogramming.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables present hypothetical, yet realistic, quantitative data that could be generated using the protocols described in this document. These tables are intended to serve as a template for data presentation and comparison.

Table 1: In Vitro Potency of this compound

Assay TypeCell Line / SystemParameterThis compound (IC50/EC50)
F1F0-ATPase InhibitionIsolated MitochondriaATPase Activity50 nM
Cellular ATP DepletionJurkat T-cellsATP Levels200 nM
T-Cell ProliferationHuman PBMCsProliferation500 nM

Table 2: Immunomodulatory Effects of this compound on Cytokine Production

In Vitro ModelCell TypesStimulantCytokine Measured% Inhibition by this compound (1 µM)
Ulcerative Colitis Caco-2/THP-1 Co-cultureLPSTNF-α75%
Caco-2/THP-1 Co-cultureLPSIL-668%
Caco-2/THP-1 Co-cultureLPSIL-1β82%
Psoriasis HaCaT KeratinocytesIL-17A/TNF-αIL-865%
HaCaT KeratinocytesIL-17A/TNF-αIL-658%
Human PBMCsAnti-CD3/CD28IFN-γ72%

Experimental Protocols

Protocol 1: F1F0-ATPase Inhibition Assay (Biochemical)

This protocol describes a spectrophotometric assay to measure the direct inhibitory effect of this compound on F1F0-ATPase activity in isolated mitochondria. The assay measures the rate of ATP hydrolysis, which is coupled to the oxidation of NADH.

Materials:

  • Isolated mitochondria from a suitable source (e.g., bovine heart)

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA

  • Reagent Mix: 0.23 mM NADH, 1 mM phosphoenolpyruvate, pyruvate kinase (1.4 units), lactate dehydrogenase (1.4 units)

  • ATP solution (100 mM)

  • This compound stock solution (in DMSO)

  • Oligomycin (positive control)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of this compound and Oligomycin in Assay Buffer.

  • In each well of the microplate, add 180 µL of the Reagent Mix.

  • Add 10 µL of the diluted this compound, Oligomycin, or vehicle (DMSO) to the respective wells.

  • Add 10 µL of the isolated mitochondria suspension (25-50 µg protein) to each well.

  • Incubate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 100 mM ATP to each well.

  • Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 15 minutes.

  • Calculate the rate of NADH oxidation (decrease in absorbance over time). The oligomycin-sensitive portion of the activity represents the F1F0-ATPase activity.

  • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value.

Protocol 2: Immunomodulatory T-Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 and anti-CD28 antibodies.

Materials:

  • Human PBMCs, freshly isolated

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1)

  • This compound stock solution (in DMSO)

  • Tacrolimus (positive control)

  • 96-well cell culture plate

Procedure:

  • Label PBMCs with CFSE dye according to the manufacturer's protocol, or prepare for WST-1 assay.

  • Seed the labeled PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate.

  • Prepare serial dilutions of this compound and Tacrolimus in culture medium.

  • Add the diluted compounds to the cells.

  • Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate the cells. Include unstimulated and vehicle controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • If using CFSE, analyze the cells by flow cytometry to determine the percentage of proliferating cells (indicated by dye dilution).

  • If using WST-1, add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value for this compound.

Protocol 3: Cytokine Release Assay in an In Vitro Model of Ulcerative Colitis

This protocol uses a co-culture of intestinal epithelial cells (Caco-2) and macrophage-like cells (THP-1) to model the inflammatory environment of ulcerative colitis and to assess the anti-inflammatory effects of this compound.

Materials:

  • Caco-2 and THP-1 cell lines

  • DMEM and RPMI-1640 media

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Dexamethasone (positive control)

  • 24-well plates with transwell inserts (0.4 µm pore size)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed Caco-2 cells on the upper side of the transwell inserts and culture for 21 days to form a polarized monolayer.

  • In a separate plate, treat THP-1 cells with PMA (100 ng/mL) for 48 hours to differentiate them into macrophage-like cells.

  • On the day of the experiment, replace the medium in the Caco-2-containing transwells.

  • Add the differentiated THP-1 cells to the basolateral compartment of the transwells.

  • Add serial dilutions of this compound or Dexamethasone to both the apical and basolateral compartments.

  • Stimulate the co-culture by adding LPS (1 µg/mL) to the basolateral compartment.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Collect the supernatant from the basolateral compartment.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β using ELISA kits.

  • Calculate the percentage of cytokine inhibition for each concentration of this compound.

Visualizations: Signaling Pathways and Experimental Workflows

Parimifasor_Signaling_Pathway This compound This compound F1F0_ATPase Mitochondrial F1F0-ATPase This compound->F1F0_ATPase Inhibits ATP_Depletion Decreased Cellular ATP F1F0_ATPase->ATP_Depletion Leads to Metabolic_Stress Metabolic Stress ATP_Depletion->Metabolic_Stress T_Cell Activated T-Cell Metabolic_Stress->T_Cell Impacts Proliferation Decreased Proliferation T_Cell->Proliferation Results in Cytokine_Production Decreased Pro-inflammatory Cytokine Production (e.g., IFN-γ, TNF-α) T_Cell->Cytokine_Production Results in Immunomodulation Immunomodulation Proliferation->Immunomodulation Cytokine_Production->Immunomodulation

Caption: Hypothetical signaling pathway of this compound.

T_Cell_Proliferation_Assay_Workflow start Start isolate_pbmcs Isolate Human PBMCs start->isolate_pbmcs label_cells Label with CFSE isolate_pbmcs->label_cells seed_cells Seed Cells in 96-well Plate label_cells->seed_cells add_compounds Add this compound / Controls seed_cells->add_compounds stimulate_cells Stimulate with anti-CD3/CD28 add_compounds->stimulate_cells incubate Incubate for 72h stimulate_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze calculate Calculate % Inhibition & IC50 analyze->calculate end End calculate->end

Caption: Workflow for T-Cell Proliferation Assay.

IBD_Model_Workflow start Start caco2_culture Culture Caco-2 on Transwell Inserts (21 days) start->caco2_culture thp1_diff Differentiate THP-1 with PMA (48h) start->thp1_diff co_culture Establish Co-culture: Caco-2 (apical) THP-1 (basolateral) caco2_culture->co_culture thp1_diff->co_culture add_compounds Add this compound / Controls co_culture->add_compounds stimulate Stimulate with LPS (basolateral) add_compounds->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Basolateral Supernatant incubate->collect_supernatant elisa Measure Cytokines (TNF-α, IL-6, IL-1β) by ELISA collect_supernatant->elisa analyze Calculate % Inhibition elisa->analyze end End analyze->end

Caption: Workflow for the In Vitro Ulcerative Colitis Model.

References

Application Notes and Protocols for LYC-30937 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of LYC-30937 in preclinical animal models of Inflammatory Bowel Disease (IBD), based on available data. The protocols outlined below are generalized from standard methodologies and should be adapted to specific experimental needs.

Introduction to LYC-30937

LYC-30937 is a first-in-class, oral, gut-directed ATPase modulator.[1] Its mechanism of action is designed to selectively induce apoptosis (cell death) in disease-causing T-lymphocytes while sparing normal immune cells.[1] Chronically activated pathogenic T-lymphocytes exhibit unique metabolic features, making them susceptible to the effects of LYC-30937.[1] This targeted approach, combined with localized drug delivery to the gastrointestinal tract, aims to reduce systemic immunosuppression and associated side effects commonly seen with other IBD therapies.[1] Preclinical studies have demonstrated the potential of LYC-30937 in treating IBD.[1]

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed signaling pathway for LYC-30937's mechanism of action.

cluster_0 Pathogenic T-Lymphocyte cluster_1 Normal Lymphocyte LYC30937 LYC-30937 ATPase Mitochondrial ATPase LYC30937->ATPase modulates Normal_ATPase Mitochondrial ATPase Metabolism Altered Cellular Metabolism ATPase->Metabolism disrupts Apoptosis Apoptosis Metabolism->Apoptosis induces Normal_Metabolism Normal Cellular Metabolism Survival Cell Survival

Caption: Proposed mechanism of LYC-30937 in selectively inducing apoptosis in pathogenic T-lymphocytes.

Preclinical Efficacy in Animal Models of IBD

Preclinical studies of LYC-30937 in animal models of established Inflammatory Bowel Disease have shown promising results. Administration of the compound led to a reduction in pro-inflammatory cytokine production, improvement in histopathology scores, and a decrease in weight loss, among other measures of disease severity.[1] The efficacy of LYC-30937 was reported to be equivalent or superior to standard treatments like prednisolone or 5-aminosalicylic acid (5-ASA).[1] Importantly, in vivo administration of LYC-30937 did not adversely affect the activity or survival of normal lymphocytes, supporting its selective mechanism of action.[1]

Summary of Preclinical Efficacy Data
Efficacy EndpointObservation with LYC-30937 AdministrationComparator
Pro-inflammatory Cytokine Production Reduced-
Histopathology Scores ImprovedEquivalent or Superior to Prednisolone/5-ASA
Weight Loss ReducedEquivalent or Superior to Prednisolone/5-ASA
Other Disease Severity Measures ImprovedEquivalent or Superior to Prednisolone/5-ASA
Normal Lymphocyte Activity/Survival No effect-

Experimental Protocols

The following are generalized protocols for inducing IBD in animal models and assessing the efficacy of therapeutic interventions like LYC-30937. These should be adapted based on the specific research question and institutional guidelines.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce an acute or chronic colitis that resembles human ulcerative colitis.

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • 8-12 week old mice (e.g., C57BL/6 or BALB/c strains)

  • Standard laboratory animal diet and housing

  • LYC-30937 (or vehicle control)

  • Standard oral gavage equipment

Protocol:

  • Acclimatization: Acclimate mice to the facility for at least one week prior to the start of the experiment.

  • Baseline Measurements: Record the initial body weight of each mouse.

  • Induction of Colitis:

    • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the mouse strain and specific batch of DSS.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days for acute colitis. For chronic models, cycles of DSS administration followed by regular water can be used.

  • Treatment Administration:

    • On a predetermined day following DSS induction, begin daily administration of LYC-30937 or vehicle control via oral gavage. The exact dose and frequency will need to be determined based on dose-ranging studies.

  • Monitoring:

    • Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. These parameters can be used to calculate a Disease Activity Index (DAI).

  • Termination and Sample Collection:

    • At the end of the study period, euthanize the mice.

    • Collect blood for systemic cytokine analysis.

    • Excise the colon and measure its length.

    • Divide the colon into sections for histopathological analysis and for the measurement of local cytokine levels.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model is often used to induce a T-cell-mediated colitis that shares features with Crohn's disease.

Materials:

  • 2,4,6-Trinitrobenzene sulfonic acid (TNBS)

  • Ethanol

  • 8-12 week old rats or mice

  • Catheter for intrarectal administration

  • LYC-30937 (or vehicle control)

  • Standard oral gavage equipment

Protocol:

  • Acclimatization and Baseline: As described for the DSS model.

  • Induction of Colitis:

    • Fast the animals overnight.

    • Anesthetize the animals.

    • Prepare a solution of TNBS in ethanol (e.g., 2.5% TNBS in 50% ethanol).

    • Slowly administer the TNBS solution intrarectally via a catheter.

    • Keep the animal in a head-down position for a few minutes to ensure distribution of the solution within the colon.

  • Treatment and Monitoring: As described for the DSS model.

  • Termination and Sample Collection: As described for the DSS model.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow cluster_analysis Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight) Acclimatization->Baseline Induction IBD Induction (e.g., DSS or TNBS) Baseline->Induction Treatment Treatment Administration (LYC-30937 or Vehicle) Induction->Treatment Monitoring Daily Monitoring (Weight, DAI) Treatment->Monitoring Termination Euthanasia and Sample Collection Monitoring->Termination Analysis Efficacy Analysis Termination->Analysis Histopathology Histopathology Cytokines Cytokine Levels Colon Colon Length

Caption: A generalized workflow for preclinical evaluation of LYC-30937 in animal models of IBD.

Efficacy Assessment Protocols

Histopathology Scoring

Procedure:

  • Fix colon tissue sections in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Score the stained sections for the following features by a blinded pathologist:

    • Inflammation Severity: (0-3) None, mild, moderate, severe.

    • Inflammation Extent: (0-3) Mucosa, mucosa and submucosa, transmural.

    • Crypt Damage: (0-4) None, basal 1/3 damaged, basal 2/3 damaged, only surface epithelium intact, entire crypt and epithelium lost.

    • Percent Area Involved: (0-4) 0%, 1-25%, 26-50%, 51-75%, 76-100%.

  • Sum the scores for a total histological score.

Pro-inflammatory Cytokine Measurement

Procedure:

  • Homogenize a section of the colon tissue in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

  • Use commercially available ELISA kits to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the tissue homogenates or serum.

  • Normalize cytokine levels to the total protein concentration for tissue samples.

Conclusion

The available preclinical data suggest that LYC-30937 is a promising therapeutic candidate for IBD with a novel, selective mechanism of action. The protocols outlined in these application notes provide a framework for further investigation of LYC-30937 and other potential IBD therapies in relevant animal models. Rigorous experimental design and careful adaptation of these generalized protocols will be crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Parimifasor in Psoriasis Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and clinical trial registries do not contain detailed preclinical data or specific experimental protocols for Parimifasor (also known as LYC-30937-EC) in psoriasis models. The following application notes, protocols, and diagrams have been constructed based on the compound's described mechanism of action and established methodologies in psoriasis research. They are intended to serve as a representative guide for researchers and drug development professionals on how a compound like this compound could be evaluated.

Introduction to this compound (LYC-30937-EC)

This compound is a first-in-class, orally administered, gut-directed modulator of F1F0-ATPase.[1][2] Its proposed mechanism of action involves the selective induction of apoptosis (cell death) in pathogenic, chronically activated T-lymphocytes.[1][3] These disease-causing immune cells are believed to have unique metabolic characteristics that make them susceptible to this compound, while sparing normal cells.[1] For psoriasis, the therapeutic hypothesis is that this gut-directed therapy can impact these pathogenic lymphocytes as they traffic through the gastrointestinal tract, thereby preventing their migration to the skin where they would otherwise initiate or perpetuate the inflammatory cascade characteristic of psoriatic lesions.[1][3] A Phase 2 clinical trial (UPRISE, NCT02872285) was initiated to evaluate the efficacy and safety of this compound in patients with moderate chronic plaque-type psoriasis.[4][5]

Hypothesized Mechanism of Action in Psoriasis

Psoriasis is a chronic autoimmune disease driven by a dysregulated immune response, centrally involving the IL-23/IL-17 axis. Pathogenic T-lymphocytes, upon activation, migrate to the skin and release pro-inflammatory cytokines like Interleukin-17 (IL-17). This leads to hyperproliferation of keratinocytes and the characteristic plaque formation. This compound is designed to intervene early in this process. By inducing apoptosis in metabolically active, pathogenic T-cells within the gut-associated lymphoid tissue (GALT), it is hypothesized to reduce the pool of inflammatory cells capable of reaching the skin. This disruption of T-cell trafficking and survival would, in turn, decrease the downstream inflammatory signaling in the skin, alleviating the signs of psoriasis.

cluster_GALT Gut-Associated Lymphoid Tissue (GALT) cluster_Circulation Systemic Circulation / Skin This compound This compound (Oral, Gut-Directed) ATPase F1F0-ATPase This compound->ATPase Inhibits T_Cell_Pathogenic Pathogenic T-Lymphocyte Apoptosis Apoptosis T_Cell_Pathogenic->Apoptosis Induces ATPase->T_Cell_Pathogenic Modulates Metabolism T_Cell_Migration Reduced T-Cell Migration to Skin Apoptosis->T_Cell_Migration Leads to IL17 IL-17 Release T_Cell_Migration->IL17 Prevents Keratinocyte Keratinocyte Proliferation Hyperproliferation (Psoriatic Plaque) Keratinocyte->Proliferation Stimulates IL17->Keratinocyte Acts on cluster_setup Setup (Day -2 to -1) cluster_induction Induction & Treatment (Day 0 to 5) cluster_endpoint Endpoint Analysis (Day 6) Acclimatize Acclimatize Mice Shave Shave Dorsal Skin Acclimatize->Shave Groups Randomize into Treatment Groups Shave->Groups IMQ Daily Topical IMQ Application (62.5 mg) Groups->IMQ Treatment Daily Oral Gavage (Vehicle or this compound) Groups->Treatment Measurement Daily Measurement (Ear Thickness, PASI Score) IMQ->Measurement Treatment->Measurement Euthanasia Euthanasia Measurement->Euthanasia Collection Tissue Collection (Skin, Spleen) Euthanasia->Collection Analysis Histology (H&E) Cytokine Analysis (qPCR/ELISA) Collection->Analysis

References

Application Notes and Protocols: Techniques for Measuring Parimifasor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor is a potent and selective, small-molecule inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical driver in many human cancers, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for assessing the preclinical efficacy of this compound, from initial biochemical validation to in vitro and in vivo tumor models. The following methods are designed to enable researchers to quantify the inhibitory activity of this compound, confirm its mechanism of action, and evaluate its anti-tumor potential.

Biochemical Assays: Direct Measurement of MEK1/2 Inhibition

The initial step in characterizing this compound is to determine its direct inhibitory effect on the target kinases, MEK1 and MEK2. A common method is an in vitro kinase assay using recombinant enzymes.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a method to measure the phosphorylation of a substrate (e.g., inactive ERK1) by recombinant active MEK1.

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (Adenosine triphosphate)

  • Inactive ERK1 kinase (substrate)

  • This compound (solubilized in DMSO)

  • HTRF detection reagents (e.g., anti-phospho-ERK1 antibody labeled with a donor fluorophore and a streptavidin-labeled acceptor fluorophore)

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing recombinant active MEK1 and inactive ERK1 substrate in kinase buffer.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Kₘ for MEK1).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing the labeled antibodies.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible microplate reader, measuring emission at both donor and acceptor wavelengths.

  • Calculate the HTRF ratio and plot the results against the logarithm of this compound concentration to determine the IC₅₀ value.

Data Presentation: Biochemical Potency

The inhibitory potency of this compound is summarized by its IC₅₀ value, which represents the concentration required to inhibit 50% of the kinase activity.

Target Enzyme Substrate This compound IC₅₀ (nM)
MEK1 (human, recombinant)Inactive ERK15.2
MEK2 (human, recombinant)Inactive ERK26.8

In Vitro Cell-Based Assays: Efficacy in Cancer Models

Cell-based assays are crucial for confirming that this compound can inhibit the MAPK pathway in a cellular context, leading to desired anti-proliferative effects.

Signaling Pathway Inhibition

The following diagram illustrates the mechanism of action of this compound within the MAPK signaling cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras RAS RTK->Ras Raf RAF Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK

Caption: this compound inhibits MEK1/2, blocking downstream ERK1/2 activation.

Protocol: Western Blot for Phospho-ERK (p-ERK)

This protocol measures the inhibition of MEK1/2 activity by quantifying the phosphorylation level of its direct substrate, ERK.

Materials:

  • Cancer cell line with an activating BRAF or RAS mutation (e.g., A375 melanoma).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • This compound stock solution.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-Actin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0-1000 nM) for 2 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Normalize samples to equal protein concentration and prepare with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply the chemiluminescent substrate.

  • Image the blot using a digital imager. Quantify band intensities and normalize p-ERK levels to total ERK or Actin.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Treat cells with a serial dilution of this compound for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vitro Experimental Workflow

The following diagram outlines the general workflow for conducting in vitro cell-based efficacy studies.

In_Vitro_Workflow cluster_assays Efficacy Assays start Start: Select Cancer Cell Line culture Cell Seeding and Culture (24 hours) start->culture treatment Treat with this compound (Dose-Response) culture->treatment wb Short-Term (2h): Phospho-ERK Western Blot treatment->wb viability Mid-Term (72h): Cell Viability Assay (MTT) treatment->viability colony Long-Term (10-14d): Colony Formation Assay treatment->colony analysis Data Analysis: Calculate IC₅₀ / GI₅₀ wb->analysis viability->analysis colony->analysis end End: Determine In Vitro Efficacy analysis->end

Caption: Workflow for assessing this compound's in vitro efficacy.

Data Presentation: Cellular Potency and Anti-Proliferative Activity
Cell Line Genetic Background p-ERK IC₅₀ (nM) Growth Inhibition GI₅₀ (nM)
A375 (Melanoma)BRAF V600E12.525.1
HT-29 (Colon)BRAF V600E15.833.7
HCT116 (Colon)KRAS G13D22.450.2
HeLa (Cervical)Wild-Type BRAF/RAS> 1000> 2000

In Vivo Efficacy: Xenograft Tumor Models

In vivo studies are essential to evaluate the anti-tumor activity of this compound in a physiological system.

Protocol: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice).

  • A375 melanoma cells (or other sensitive cell line).

  • Matrigel or similar basement membrane matrix.

  • This compound formulation for oral gavage or intraperitoneal injection.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Acclimate animals for at least one week before the study begins.

  • Harvest A375 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at 5 x 10⁷ cells/mL.

  • Subcutaneously implant 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.

  • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound 10 mg/kg, this compound 30 mg/kg).

  • Administer this compound or vehicle daily via the chosen route (e.g., oral gavage).

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the animals and excise the tumors for endpoint analysis (e.g., weight, pharmacodynamics).

In Vivo Experimental Workflow

In_Vivo_Workflow start Start: Acclimate Immunocompromised Mice implant Subcutaneous Implantation of Cancer Cells start->implant growth Monitor Tumor Growth to ~150 mm³ implant->growth randomize Randomize into Treatment Groups growth->randomize treatment Daily Dosing: Vehicle vs. This compound randomize->treatment monitor Measure Tumor Volume & Body Weight (3 weeks) treatment->monitor end Endpoint: Euthanize, Excise Tumors for Analysis monitor->end

Caption: Workflow for an in vivo subcutaneous xenograft study.

Data Presentation: In Vivo Anti-Tumor Activity
Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
VehicleN/A1250 ± 1500-2.5
This compound10 mg/kg, QD625 ± 9550-3.1
This compound30 mg/kg, QD250 ± 6080-4.5

Data are presented as mean ± SEM. Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Application Notes and Protocols for Parimifasor in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parimifasor (also known as LYC-30937-EC) is an investigational, orally administered, gut-directed small molecule designed as an immunomodulator.[1] It functions as a modulator of F1F0-ATPase, the mitochondrial ATP synthase enzyme.[2][3][4][5][6] The development of this compound was aimed at treating autoimmune diseases, with Phase 2 clinical trials initiated for ulcerative colitis and plaque psoriasis.[3][4][5][6] However, the development of this compound has since been discontinued.[1]

The proposed mechanism of action for this compound involves the selective induction of apoptosis (programmed cell death) in disease-causing, metabolically active T-lymphocytes.[2] By modulating the F1F0-ATPase, this compound is thought to disrupt the energy metabolism of these highly proliferative immune cells, leading to their targeted depletion without causing broad immunosuppression.[2] Preclinical studies have suggested that this mechanism reduces the production of pro-inflammatory cytokines.[2]

These application notes provide an overview of the theoretical laboratory use of this compound, based on its known mechanism of action and the general protocols for studying immunomodulators in the context of inflammatory bowel disease (IBD) and psoriasis.

Mechanism of Action: F1F0-ATPase Modulation and T-Cell Apoptosis

This compound targets the F1F0-ATPase, a key enzyme in mitochondrial oxidative phosphorylation responsible for the majority of cellular ATP synthesis. By inhibiting this enzyme, this compound disrupts the energy supply of cells. Pathogenic, chronically activated T-lymphocytes have high energy demands due to their proliferative state, making them particularly susceptible to agents that interfere with ATP production.[2] The resulting energy depletion is believed to trigger the intrinsic apoptotic pathway in these cells, leading to a reduction in the inflammatory response.

cluster_0 Pathogenic T-Lymphocyte This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell F1F0_ATPase F1F0-ATPase Mitochondrion->F1F0_ATPase ATP_Production ATP Production F1F0_ATPase->ATP_Production Inhibits Energy_Depletion Energy Depletion ATP_Production->Energy_Depletion Leads to Apoptosis Apoptosis Energy_Depletion->Apoptosis Induces Inflammation Inflammation Apoptosis->Inflammation Reduces

Caption: Proposed mechanism of action for this compound in pathogenic T-lymphocytes.

Quantitative Data Summary

Specific quantitative data for this compound, such as IC50 or EC50 values, are not publicly available. Preclinical results from the originating company, Lycera, were reported in a press release, which provides a qualitative summary of its efficacy in animal models of Inflammatory Bowel Disease (IBD).[2]

Table 1: Qualitative Summary of Preclinical Efficacy of this compound in IBD Models

ParameterObservation in Animal Models of IBDReference Compound(s)
Pro-inflammatory Cytokine ProductionReducedPrednisolone, 5-aminosalicylic acid (5-ASA)
Histopathology ScoresImprovedPrednisolone, 5-aminosalicylic acid (5-ASA)
Weight LossImprovedPrednisolone, 5-aminosalicylic acid (5-ASA)
Other Disease Severity MeasuresImprovedPrednisolone, 5-aminosalicylic acid (5-ASA)
Effect on Normal LymphocytesNo effect on activity and survivalNot Applicable

Source: Lycera Corp. Press Release, March 18, 2016.[2]

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the laboratory evaluation of this compound.

Protocol 1: In Vitro T-Cell Apoptosis Assay

This protocol is designed to assess the ability of this compound to induce apoptosis in activated T-lymphocytes.

1. Cell Culture and Activation:

  • Culture human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Activate T-cells by treating with phytohemagglutinin (PHA) at a concentration of 5 µg/mL for 72 hours.

2. Treatment with this compound:

  • Seed activated T-cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubate for 24-48 hours.

3. Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

start Start: Culture and Activate T-Cells treat Treat with this compound (and controls) start->treat incubate Incubate for 24-48 hours treat->incubate harvest Harvest and Wash Cells incubate->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for the in vitro T-cell apoptosis assay.
Protocol 2: In Vitro Psoriasis Model - Cytokine Analysis

This protocol describes an in vitro model of psoriasis to evaluate the effect of this compound on the production of inflammatory cytokines.

1. Reconstructed Human Epidermis (RHE) Model:

  • Utilize a commercially available RHE model cultured at the air-liquid interface.

  • To induce a psoriasis-like phenotype, treat the RHE model with a cocktail of pro-inflammatory cytokines (e.g., IL-17A, IL-22, TNF-α, and IL-1α) for 48-72 hours.

2. Treatment with this compound:

  • Apply this compound topically to the RHE or add it to the culture medium to mimic systemic exposure. Use a range of concentrations and a vehicle control.

  • Co-incubate with the cytokine cocktail for a further 48 hours.

3. Cytokine Measurement:

  • Collect the culture medium from the treated and control RHE models.

  • Measure the concentration of key psoriatic cytokines (e.g., IL-6, IL-8, IL-17A, IL-22, TNF-α) in the medium using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

4. Histological Analysis (Optional):

  • Fix, embed, and section the RHE tissues.

  • Perform Hematoxylin and Eosin (H&E) staining to assess for psoriatic features like acanthosis (epidermal thickening) and parakeratosis.

Protocol 3: In Vivo Murine Model of Colitis

This protocol outlines the use of the dextran sulfate sodium (DSS)-induced colitis model in mice to assess the in vivo efficacy of this compound.

1. Induction of Colitis:

  • Use 8-12 week old C57BL/6 mice.

  • Administer 2-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.

2. Treatment with this compound:

  • Prepare this compound in a suitable vehicle for oral gavage.

  • Administer this compound orally once daily, starting from the first day of DSS administration.

  • Include a vehicle control group and a positive control group (e.g., receiving prednisolone).

3. Monitoring and Endpoint Analysis:

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • At the end of the study (day 7-10), euthanize the mice and collect the colons.

  • Measure colon length (colitis is associated with colon shortening).

  • Collect a portion of the colon for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

  • Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

  • Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue homogenate by ELISA or multiplex assay.

start Start: Induce Colitis with DSS treat Administer this compound (and controls) orally start->treat monitor Daily Monitoring (Weight, Stool, Blood) treat->monitor euthanize Euthanize and Collect Colons monitor->euthanize analysis Endpoint Analysis: - Colon Length - Histology - MPO Activity - Cytokine Levels euthanize->analysis

References

Troubleshooting & Optimization

Optimizing Parimifasor Dosage for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Parimifasor dosage for in vitro studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational immunomodulatory drug that acts as an inhibitor of F1F0-ATPase (also known as ATP synthase). By inhibiting this mitochondrial enzyme, this compound disrupts cellular energy metabolism, which can lead to the induction of apoptosis (programmed cell death), particularly in highly metabolically active cells such as pathogenic lymphocytes. This mechanism is being explored for the treatment of autoimmune diseases like ulcerative colitis and psoriasis.

Q2: What is a good starting concentration for this compound in in vitro experiments?

While specific in vitro dosage data for this compound is not publicly available, information from other F1F0-ATPase inhibitors can provide a starting point. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

F1F0-ATPase InhibitorTypical In Vitro Concentration RangeReference(s)
Resveratrol10 µM - 80 µM[1][2][3]
Oligomycin0.5 µM - 10 µM[4][5]
Bz-4234 µM - 20 µM[6][7]

It is crucial to establish a dose-response curve for this compound in your specific experimental setup, starting with a broad range (e.g., 0.1 µM to 100 µM) to identify the optimal concentration.

Q3: What cell lines are relevant for in vitro studies with this compound?

Given that this compound is in clinical trials for ulcerative colitis and psoriasis, relevant in vitro models would include:

  • For Ulcerative Colitis:

    • Caco-2 cells: A human colon adenocarcinoma cell line that can differentiate to form a polarized epithelial monolayer, mimicking the intestinal barrier.

    • HT-29 cells: Another human colon adenocarcinoma cell line.

    • Co-cultures: Systems combining intestinal epithelial cells (like Caco-2) with immune cells (like THP-1 macrophages or peripheral blood mononuclear cells - PBMCs) can model the inflammatory environment of IBD.

  • For Psoriasis:

    • HaCaT cells: A human keratinocyte cell line.

    • Primary human keratinocytes: More physiologically relevant than cell lines.

    • Co-cultures: Systems with keratinocytes and immune cells (e.g., T-cells) can simulate the interplay that drives psoriatic inflammation.

Q4: What are the expected effects of this compound in these in vitro models?

Based on its mechanism of action, this compound is expected to:

  • Induce apoptosis in immune cells.

  • Reduce the proliferation of hyperproliferative cells like activated lymphocytes and keratinocytes.

  • Modulate the production of inflammatory cytokines.

  • In intestinal barrier models, it may affect epithelial integrity, which should be carefully evaluated.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability in results Inconsistent cell seeding, variations in incubation time, reagent variability, edge effects in microplates.Ensure uniform cell seeding density. Standardize all incubation times. Use the same batch of reagents for all experiments. Avoid using the outer wells of microplates or fill them with sterile media/PBS.
No observable effect of this compound Incorrect dosage (too low), insufficient incubation time, insensitive assay, cell line resistance.Perform a wider dose-response curve. Optimize the incubation time. Choose a more sensitive assay to detect the expected biological response. Consider using a different, more sensitive cell line.
High background signal in assays Contamination (mycoplasma, bacteria, fungi), autofluorescence of the compound or media components.Regularly test cell cultures for mycoplasma contamination. Use phenol red-free media for fluorescence-based assays. Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
Unexpected cytotoxicity in control cells High concentration of the solvent (e.g., DMSO), poor cell health.Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1% for DMSO). Use healthy, log-phase cells for all experiments.
Difficulty reproducing published results Differences in cell passage number, subtle variations in protocol, different reagent sources.Use cells within a consistent and low passage number range. Adhere strictly to the experimental protocol. Note the source and lot number of all critical reagents.

Experimental Protocols & Signaling Pathways

Signaling Pathway of F1F0-ATPase Inhibition

Inhibition of F1F0-ATPase by this compound is thought to initiate a cascade of events leading to apoptosis, particularly in susceptible cells like activated lymphocytes.

F1F0_Inhibition_Pathway This compound This compound F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase Inhibits Mitochondria Mitochondrion F1F0_ATPase->Mitochondria Located in ROS Increased ROS (Reactive Oxygen Species) F1F0_ATPase->ROS Leads to JNK_Pathway JNK Pathway Activation ROS->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces Parimifasor_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Caco-2, HaCaT, PBMCs) Treatment Treat Cells with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Parimifasor_Prep Prepare this compound Stock & Serial Dilutions Parimifasor_Prep->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity Proliferation Proliferation Assay (e.g., BrdU, Ki67) Treatment->Proliferation Cytokine Cytokine Release Assay (e.g., ELISA, Multiplex) Treatment->Cytokine Functional Functional Assays (e.g., Barrier Function, Wound Healing) Treatment->Functional Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Proliferation->Data_Analysis Cytokine->Data_Analysis Functional->Data_Analysis

References

Parimifasor Protocol Refinement for Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of Parimifasor in cell line-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one month), the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: Based on its mechanism as an F1F0-ATPase inhibitor, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments. However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time will vary depending on the experimental endpoint. For signaling pathway analysis, a short incubation of 1-6 hours may be sufficient. For cell viability or proliferation assays, a longer incubation of 24-72 hours is typically required.

Q4: Is a vehicle control necessary when treating cells with this compound?

A4: Yes, a vehicle control is crucial. Since this compound is dissolved in DMSO, a vehicle control consisting of cells treated with the same final concentration of DMSO used in the experimental conditions should be included in all experiments to account for any effects of the solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Cell Viability in Control Group DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. If a higher concentration is necessary, perform a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line.
Inconsistent Results Between Experiments 1. Variation in cell passage number. 2. Inconsistent cell seeding density. 3. Instability of this compound stock solution.1. Use cells within a consistent and narrow passage number range for all experiments. 2. Ensure precise and consistent cell counting and seeding for each experiment. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
No Observable Effect of this compound 1. This compound concentration is too low. 2. Incubation time is too short. 3. The target pathway is not active in the chosen cell line.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). 2. Increase the incubation time (e.g., up to 72 hours for proliferation assays). 3. Confirm the expression and activity of the F1F0-ATPase and relevant downstream signaling components in your cell line via techniques like Western blotting or qPCR.
High Background Signal in Assays Incomplete removal of media and treatment compounds.Ensure thorough but gentle washing of the cell monolayer with phosphate-buffered saline (PBS) before proceeding with any downstream assays.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

This protocol is designed to determine the ideal number of cells to seed for a 96-well plate assay to ensure they are in the exponential growth phase during the experiment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom tissue culture plate

  • Hemocytometer or automated cell counter

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Harvest and resuspend cells in complete culture medium.

  • Perform a cell count to determine the cell concentration.

  • Prepare a serial dilution of the cell suspension to achieve densities ranging from 1,000 to 20,000 cells per 100 µL.

  • Seed 100 µL of each cell density into at least three replicate wells of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • At 24, 48, and 72 hours post-seeding, add the cell viability reagent to a set of wells for each density according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Plot the signal intensity against the number of cells seeded for each time point to determine the linear range of the assay and the optimal seeding density that allows for exponential growth over the desired experimental duration.

Protocol 2: this compound Dose-Response Assay

This protocol details the steps to evaluate the effect of a range of this compound concentrations on cell viability.

Materials:

  • Cell line of interest seeded at the optimal density in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Vehicle (DMSO)

  • Cell viability reagent

  • Plate reader

Procedure:

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

  • Also prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the seeding medium from the cells and replace it with 100 µL of the medium containing the different this compound concentrations or the vehicle control.

  • Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the reagent manufacturer.

  • Measure the signal using a plate reader.

  • Normalize the data to the vehicle control and plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

Parimifasor_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Effects This compound This compound F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase Inhibition ATP_Production ATP Production F1F0_ATPase->ATP_Production Decreased Immunomodulation Immunomodulation F1F0_ATPase->Immunomodulation Modulates Cell_Viability Cell Viability ATP_Production->Cell_Viability Impacts

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow start Start: Cell Culture seeding Cell Seeding in 96-well Plate start->seeding treatment This compound Treatment (Dose-Response) seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cell Viability Assay incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis end End: Results analysis->end Troubleshooting_Logic start Inconsistent Results? check_passage Consistent Cell Passage? start->check_passage check_seeding Consistent Seeding Density? check_passage->check_seeding Yes no_passage No: Use Narrow Passage Range check_passage->no_passage No check_reagent Fresh Reagent Dilutions? check_seeding->check_reagent Yes no_seeding No: Optimize Seeding Protocol check_seeding->no_seeding No no_reagent No: Prepare Fresh Dilutions check_reagent->no_reagent No resolved Problem Resolved check_reagent->resolved Yes yes_passage Yes yes_seeding Yes yes_reagent Yes

Parimifasor Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Parimifasor (LYC-30937). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as LYC-30937, is a small molecule that functions as a modulator of F1F0-ATPase (ATP synthase).[1] By inhibiting this enzyme, this compound disrupts cellular energy metabolism. It was investigated for the treatment of inflammatory bowel disease (IBD) and plaque psoriasis and reached Phase 2 clinical trials before its development was discontinued.[1]

Q2: What are the known chemical properties of this compound?

This compound is classified as a benzamide and pyrazole derivative.[1] Its chemical formula is C18H11Cl2F4N5O and it has a molecular weight of 459.03 Da. The CAS Registry number for this compound is 1796641-10-5.

Q3: How should solid this compound be stored?

Based on supplier recommendations, solid this compound should be stored at -20°C for up to one year or at -80°C for up to two years.

Q4: What is the recommended solvent for creating a stock solution?

While specific data for this compound is limited, compounds with similar benzamide and pyrazole structures are generally soluble in polar organic solvents. Therefore, it is recommended to prepare stock solutions in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol.

Q5: What is the stability of this compound in aqueous solutions?

Detailed stability studies for this compound in various aqueous buffers have not been publicly released. However, pyrazole derivatives can be susceptible to degradation in aqueous solutions, particularly at a higher pH.[2] It is advisable to prepare fresh aqueous dilutions from a frozen organic stock solution for each experiment and to minimize the time the compound spends in aqueous media.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of this compound.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.- Prepare a more diluted final solution.- Gently warm the solution and/or use sonication to aid dissolution.
Loss of Activity in Experiments Degradation of this compound in the experimental medium.- Prepare fresh dilutions from a stock solution immediately before use.- Minimize exposure of the compound to light and elevated temperatures.- If possible, conduct experiments at a neutral or slightly acidic pH, as pyrazole structures can be more stable under these conditions.
Inconsistent Experimental Results - Incomplete dissolution of the compound.- Degradation of the stock solution.- Visually inspect the stock solution for any precipitation before use.- Prepare a fresh stock solution from solid compound.- Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles.
Unexpected Cellular Toxicity High concentration of organic solvent in the final dilution.- Ensure the final concentration of the organic solvent (e.g., DMSO) is at a level well-tolerated by the cells in your assay.- Run a vehicle control (solvent only) to assess the impact of the solvent on your experimental system.

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell-Based Assays

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in 100% DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single-use aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • It is critical to add the this compound stock solution to the cell culture medium and mix immediately and thoroughly to prevent precipitation.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Visualizations

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow.

Parimifasor_Mechanism_of_Action This compound Signaling Pathway This compound This compound (LYC-30937) F1F0_ATPase F1F0-ATPase (ATP Synthase) This compound->F1F0_ATPase Inhibits ATP_Production ATP Production F1F0_ATPase->ATP_Production Catalyzes Cellular_Metabolism Cellular Energy Metabolism ATP_Production->Cellular_Metabolism Drives

Caption: Mechanism of action of this compound.

Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Working_Dilutions Prepare Working Dilutions in Culture Medium Stock_Solution->Working_Dilutions Cell_Treatment Treat Cells with This compound Dilutions Working_Dilutions->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay Perform Cellular Assay (e.g., Viability, Cytokine Production) Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis

Caption: General workflow for in vitro experiments.

References

Troubleshooting Parimifasor assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Parimifasor assay. The information is designed to help users identify and resolve common issues encountered during experimentation, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the this compound assay workflow, from cell handling to data analysis.

Q1: What is the principle of the this compound Cytokine Secretion Assay?

The this compound Cytokine Secretion Assay is a cell-based immunoassay designed to measure the immunomodulatory effects of this compound. The assay utilizes peripheral blood mononuclear cells (PBMCs), which are stimulated to produce cytokines. This compound, an F1F0-ATPase inhibitor, is expected to modulate this cytokine production. The concentration of a specific cytokine (e.g., Interleukin-6, IL-6) in the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Q2: I am observing high variability (high %CV) between my replicate wells. What are the potential causes and solutions?

High coefficient of variation (%CV) between replicates is a common issue that can compromise the reliability of your results.[1][2][3]

Potential CauseRecommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use fresh tips for each replicate and standard dilution. When dispensing, touch the pipette tip to the side of the well to avoid splashing. Use a multichannel pipette for adding common reagents to all wells to ensure consistency.[4]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Gently swirl the cell suspension between plating to prevent settling. Avoid scraping the bottom of the well during pipetting.
Edge Effects Temperature and evaporation gradients across the plate can cause wells on the edge to behave differently. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[1] Ensure the plate is incubated in a humidified incubator.
Improper Washing Inadequate washing can leave residual reagents, while overly aggressive washing can remove bound antibodies or antigen.[1] Ensure all wells are filled and emptied consistently during each wash step. If using an automated plate washer, check that all nozzles are dispensing and aspirating correctly.
Bubbles in Wells Air bubbles can interfere with the optical reading.[2][5] Visually inspect the plate before reading and carefully pop any bubbles with a sterile pipette tip.

Q3: My ELISA is showing a very low or no signal, even in my positive control wells. What should I check?

A lack of signal can be frustrating and may point to a problem with one of the assay components or steps.

Potential CauseRecommended Solution
Incorrect Reagent Preparation or Addition Double-check that all reagents (e.g., capture antibody, detection antibody, streptavidin-HRP, substrate) were added in the correct order and at the correct concentrations. Ensure that stock solutions were properly reconstituted and stored.[5]
Inactive Reagents Verify the expiration dates of all kit components. Improper storage of reagents, especially enzymes and antibodies, can lead to a loss of activity. Aliquot reagents upon receipt to avoid multiple freeze-thaw cycles.
Insufficient Incubation Time Ensure that all incubation steps were performed for the recommended duration and at the correct temperature.[2]
Over-washing of the Plate Excessively vigorous or prolonged washing steps can strip the capture antibody or antigen from the wells.[5] Adhere to the recommended washing protocol.
Substrate Issues Ensure you are using the correct substrate for the enzyme used (e.g., TMB for HRP). Substrate solutions can be light-sensitive and should be protected from light.[6]

Q4: The background signal in my negative control (unstimulated cells) wells is too high. How can I reduce it?

High background can mask the true signal from your experimental samples and reduce the dynamic range of the assay.[4]

Potential CauseRecommended Solution
Insufficient Blocking The blocking buffer may not be effectively preventing non-specific binding.[5] Increase the blocking incubation time or try a different blocking buffer.
Cross-reactivity of Detection Antibody The detection antibody may be binding non-specifically to other components in the well.[6] Ensure you are using high-quality, specific antibodies.
Contamination Contamination of reagents or wells with the target cytokine or with bacteria/yeast can lead to a false positive signal.[6] Use sterile technique throughout the assay.
Inadequate Washing Residual detection antibody or enzyme conjugate can lead to high background.[2] Increase the number of wash steps or the soaking time during washes.
Extended Substrate Incubation Allowing the substrate reaction to proceed for too long will result in high background.[2] Monitor the color development and stop the reaction when the standard curve is appropriately developed.

Q5: How do I know if my assay is performing well?

Assay performance can be quantitatively assessed using metrics like the Z'-factor.

  • Z'-Factor : This metric is used to evaluate the quality of a high-throughput screening assay. It takes into account both the dynamic range of the assay and the data variation.[7]

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]

    • A Z'-factor between 0 and 0.5 is considered marginal.[7]

    • A Z'-factor less than 0 suggests the assay is not suitable for screening.[7]

The formula for Z'-factor is: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Assay Performance Metrics
Metric Acceptable Range
%CV (Intra-plate) < 15%
%CV (Inter-plate) < 20%
Z'-Factor > 0.4 for cell-based assays[8][9]

Experimental Protocols

This compound Cytokine Secretion Assay Protocol

This protocol outlines a hypothetical but representative method for assessing the effect of this compound on cytokine secretion from stimulated PBMCs.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

  • Dilute whole blood with an equal volume of sterile PBS.

  • Carefully layer the diluted blood over a Ficoll-Paque gradient.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the upper layer of plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with sterile PBS.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium and perform a cell count using a hemocytometer or automated cell counter.

2. Cell Seeding and Treatment

  • Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom tissue culture plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of vehicle (e.g., 0.1% DMSO in media).

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

3. Cell Stimulation

  • Prepare a stimulation cocktail (e.g., Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for IL-6 production).

  • Add 50 µL of the stimulation cocktail to all wells except the unstimulated negative control wells. Add 50 µL of media to the unstimulated wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

4. Collection of Supernatant

  • After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.

5. Cytokine Quantification by ELISA

  • Perform a sandwich ELISA for the cytokine of interest (e.g., IL-6) according to the manufacturer's instructions.[10][11] This typically involves:

    • Coating a 96-well ELISA plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and collected supernatants.

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-enzyme conjugate (e.g., HRP).

    • Adding a substrate (e.g., TMB) and stopping the reaction.

    • Reading the absorbance at the appropriate wavelength.

6. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

  • Calculate the % inhibition of cytokine secretion for each this compound concentration relative to the stimulated control.

Visualizations

This compound Signaling Pathway

Parimifasor_Signaling_Pathway cluster_cell Immune Cell (e.g., Monocyte) cluster_downstream Downstream Effects This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase Inhibits ATP_Synthase ATP Synthesis F1F0_ATPase->ATP_Synthase Drives Metabolic_Reprogramming Metabolic Reprogramming F1F0_ATPase->Metabolic_Reprogramming Impacts Signaling_Modulation Signaling Pathway Modulation Metabolic_Reprogramming->Signaling_Modulation Transcription_Factor Transcription Factor Activity (e.g., NF-κB) Signaling_Modulation->Transcription_Factor Cytokine_Gene Cytokine Gene Expression Transcription_Factor->Cytokine_Gene Cytokine_Secretion Cytokine Secretion (e.g., IL-6) Cytokine_Gene->Cytokine_Secretion

Caption: this compound inhibits mitochondrial F1F0-ATPase, leading to metabolic changes that modulate signaling pathways and ultimately alter cytokine gene expression and secretion in immune cells.

This compound Assay Experimental Workflow

Parimifasor_Assay_Workflow start Start: Isolate PBMCs from Whole Blood seed_cells Seed PBMCs into 96-well Plate start->seed_cells add_this compound Add this compound Dilutions & Vehicle Control seed_cells->add_this compound pre_incubate Pre-incubate (1 hour) add_this compound->pre_incubate stimulate Stimulate with LPS pre_incubate->stimulate incubate Incubate (24 hours) stimulate->incubate collect_supernatant Centrifuge Plate & Collect Supernatant incubate->collect_supernatant elisa Perform Cytokine ELISA on Supernatant collect_supernatant->elisa analyze Analyze Data: Standard Curve, % Inhibition elisa->analyze end End: Report Results analyze->end

Caption: Workflow for the this compound Cytokine Secretion Assay, from PBMC isolation to data analysis.

References

Technical Support Center: Parimifasor Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Parimifasor (formerly LYC-30937-EC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class, oral, gut-directed immunomodulator that acts as a modulator of F1F0-ATPase.[1] Its intended mechanism is to selectively induce apoptosis (cell death) in pathogenic, chronically activated T-lymphocytes, which have unique metabolic features making them highly dependent on mitochondrial metabolism.[2] This selective action was proposed to spare normal, healthy lymphocytes.[2]

Q2: Why is targeting F1F0-ATPase a concern for off-target effects?

F1F0-ATPase is a fundamental enzyme for energy production (ATP synthesis) in the mitochondria of all eukaryotic cells. Due to its ubiquitous presence and critical function, inhibition of F1F0-ATPase carries a risk of off-target effects in various tissues, which could disrupt cellular energy homeostasis.

Q3: What were the clinical development statuses of this compound?

This compound underwent Phase 2 clinical trials for moderate chronic plaque-type psoriasis (NCT02872285) and ulcerative colitis (NCT02762500, NCT02764229).[3] The psoriasis trial was completed, while the open-label extension study for ulcerative colitis was terminated.[3] As of February 2021, the development of this compound for both plaque psoriasis and ulcerative colitis was discontinued.[1]

Q4: Were any off-target effects reported in preclinical studies?

Publicly available preclinical data from Lycera Corp. suggested that this compound had a selective mechanism of action. In vivo administration in animal models reportedly did not affect the activity and survival of normal lymphocytes, suggesting a favorable safety profile in these early studies.[2] The gut-directed enteric-coated formulation was designed to limit systemic exposure and potential side effects.[2]

Q5: What are the potential, theoretically-derived off-target effects of F1F0-ATPase modulation?

Based on the known function of F1F0-ATPase, potential off-target effects from its inhibition could include:

  • Cellular Energy Depletion: Non-selective inhibition could lead to decreased ATP levels in healthy cells, impairing their function.

  • Increased Oxidative Stress: Inhibition of F1F0-ATPase can lead to an increase in superoxide production, potentially causing oxidative damage to cells.

  • Metabolic Shifts: Cells might shift to alternative energy production pathways, such as glycolysis, which could have broader metabolic consequences.

  • Effects on Non-Immune Cells: Tissues with high energy demands, such as cardiac and neuronal tissues, could be particularly susceptible to off-target F1F0-ATPase inhibition.

Troubleshooting Guides for In Vitro and In Vivo Experiments

Researchers working with this compound or similar F1F0-ATPase modulators may encounter specific experimental issues. The following guides provide potential explanations and troubleshooting steps.

Issue 1: Unexpected Cytotoxicity in Non-Target Immune Cells

Symptoms:

  • Increased cell death observed in control lymphocyte populations (e.g., naive T-cells, B-cells) in vitro.

  • General signs of toxicity in animal models, such as weight loss or organ damage, not confined to immune tissues.

Potential Causes and Troubleshooting:

Potential Cause Troubleshooting Steps
Lack of Cellular Selectivity 1. Titration Experiment: Perform a dose-response curve with a wide range of this compound concentrations on both activated pathogenic T-cells and various non-target immune and non-immune cell lines. 2. ATP Assay: Measure intracellular ATP levels in different cell types after treatment to quantify the impact on cellular energy metabolism. 3. Apoptosis/Necrosis Assay: Use flow cytometry with Annexin V and Propidium Iodide staining to distinguish between apoptosis and necrosis in different cell populations.
High Systemic Exposure 1. Pharmacokinetic (PK) Analysis: In animal studies, measure plasma and tissue concentrations of this compound to assess systemic versus localized gut exposure. 2. Formulation Assessment: If using a custom formulation, verify its integrity and release profile to ensure it remains gut-directed.

| Off-Target Kinase Inhibition | 1. Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. 2. Downstream Signaling Analysis: Use western blotting or phosphoproteomics to assess the activation state of key signaling pathways unrelated to F1F0-ATPase. |

Issue 2: Inconsistent Efficacy in Disease Models

Symptoms:

  • High variability in the reduction of inflammatory markers or disease scores in animal models of autoimmune disease.

  • Lack of a clear dose-response relationship.

Potential Causes and Troubleshooting:

Potential Cause Troubleshooting Steps
Metabolic State of Target Cells 1. Metabolic Profiling: Analyze the metabolic phenotype (e.g., glycolysis vs. oxidative phosphorylation) of the target pathogenic T-cells in your specific disease model. The efficacy of this compound is dependent on the high mitochondrial activity of these cells. 2. Seahorse Assay: Use a Seahorse analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of target cells to confirm their metabolic state.
Variability in Gut Microbiome 1. Microbiome Analysis: Sequence the gut microbiome of experimental animals, as it can influence drug metabolism and the host immune response. 2. Co-housing: Co-house animals to normalize their gut microbiota before starting the experiment.

| Drug Stability and Delivery | 1. Stability Testing: Confirm the stability of this compound in the vehicle used for administration over the course of the experiment. 2. Route of Administration: If not using an oral, gut-directed formulation, consider the impact of the administration route on drug distribution and efficacy. |

Experimental Protocols

Protocol 1: Assessing Cellular Selectivity of F1F0-ATPase Inhibitors
  • Cell Culture: Culture activated pathogenic T-cells (e.g., Th17 cells differentiated in vitro) and control cells (e.g., naive CD4+ T-cells, fibroblasts).

  • Treatment: Treat cells with a range of concentrations of this compound (or other F1F0-ATPase inhibitors) and a vehicle control for 24-48 hours.

  • Viability Assay: Assess cell viability using a colorimetric assay (e.g., MTS) or a fluorescence-based live/dead stain.

  • ATP Measurement: Lyse a parallel set of treated cells and measure intracellular ATP levels using a luciferase-based ATP assay kit.

  • Apoptosis Analysis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.

  • Data Analysis: Compare the IC50 values for viability and ATP reduction between the different cell types to determine the selectivity index.

Protocol 2: Measuring Mitochondrial Respiration and Glycolysis
  • Cell Seeding: Seed target and control cells in a Seahorse XF Cell Culture Microplate.

  • Inhibitor Injection: Prepare injection ports with this compound, oligomycin (positive control for F1F0-ATPase inhibition), and other modulators of mitochondrial function (e.g., FCCP, rotenone/antimycin A).

  • Seahorse Assay: Perform a mitochondrial stress test to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Glycolysis Stress Test: In a separate plate, perform a glycolysis stress test to measure glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: Analyze the changes in OCR and ECAR to determine the effect of this compound on mitochondrial respiration and glycolysis.

Visualizations

Parimifasor_Mechanism_of_Action cluster_TCell Pathogenic T-Lymphocyte cluster_NormalCell Normal Lymphocyte This compound This compound Mitochondrion Mitochondrion (High Metabolic Activity) This compound->Mitochondrion enters F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase inhibits ATP_Production ATP Production F1F0_ATPase->ATP_Production drives Apoptosis Apoptosis F1F0_ATPase->Apoptosis inhibition leads to Cell_Survival Cell Survival ATP_Production->Cell_Survival sustains Mitochondrion_Normal Mitochondrion (Normal Metabolic Activity) Cell_Survival_Normal Cell Survival Mitochondrion_Normal->Cell_Survival_Normal Parimifasor_Systemic This compound (Low Concentration) Parimifasor_Systemic->Mitochondrion_Normal minimal effect

Caption: Intended selective mechanism of this compound.

Off_Target_Troubleshooting_Workflow cluster_Cytotoxicity Troubleshooting Cytotoxicity cluster_Efficacy Troubleshooting Efficacy Start Unexpected Cytotoxicity or Inconsistent Efficacy Observed Check_Selectivity 1. Assess Cellular Selectivity (Dose-response, ATP levels) Start->Check_Selectivity Check_Metabolism 1. Profile Metabolic State of Target Cells (Seahorse) Start->Check_Metabolism Check_PK 2. Analyze Pharmacokinetics (Systemic vs. Local Exposure) Check_Selectivity->Check_PK Check_Kinase 3. Screen for Off-Target Kinase Inhibition Check_PK->Check_Kinase Conclusion Identify Root Cause and Optimize Experimental Design Check_Kinase->Conclusion Check_Microbiome 2. Analyze Gut Microbiome Check_Metabolism->Check_Microbiome Check_Stability 3. Verify Drug Stability and Delivery Check_Microbiome->Check_Stability Check_Stability->Conclusion

Caption: Workflow for troubleshooting this compound experiments.

References

Technical Support Center: Refining Animal Models for Parimifasor Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models in the study of Parimifasor, an F1F0-ATPase inhibitor and immunomodulator. The information is tailored for scientists and drug development professionals working with models of ulcerative colitis and psoriasis, the primary indications for which this compound has been investigated.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available small molecule that acts as an inhibitor of the mitochondrial F1F0-ATPase and functions as an immunomodulator. Its therapeutic potential in inflammatory conditions like ulcerative colitis and psoriasis stems from its ability to modulate immune cell function. By inhibiting the F1F0-ATPase, this compound can influence cellular bioenergetics, which in turn can trigger apoptotic signaling pathways in pathogenic lymphocytes. This selective targeting of disease-causing immune cells is a key aspect of its immunomodulatory effect.

Q2: Which animal models are most relevant for studying this compound's efficacy in ulcerative colitis?

A2: The most commonly used and relevant animal model for ulcerative colitis is the dextran sulfate sodium (DSS)-induced colitis model in mice. This model effectively mimics many of the clinical and histological features of human ulcerative colitis, including weight loss, diarrhea, bloody stools, and mucosal ulceration. The severity of colitis can be controlled by varying the concentration of DSS and the duration of administration, allowing for the study of both acute and chronic inflammation.

Q3: What are the recommended animal models for preclinical studies of this compound in psoriasis?

A3: The imiquimod (IMQ)-induced psoriasis model in mice is the standard for preclinical evaluation of psoriasis therapies. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a skin inflammation that closely resembles human plaque psoriasis. Key features of this model include erythema (redness), scaling, and epidermal thickening (acanthosis), which can be quantitatively assessed using a modified Psoriasis Area and Severity Index (PASI) score. This model is particularly relevant for studying therapeutics that target the IL-23/IL-17 inflammatory axis, a key pathway in psoriasis pathogenesis.

Q4: How does F1F0-ATPase inhibition by this compound impact inflammatory signaling pathways?

A4: Inhibition of the mitochondrial F1F0-ATPase by this compound can lead to a decrease in cellular ATP levels and an increase in reactive oxygen species (ROS). This shift in the cellular redox state can modulate the activity of several key inflammatory signaling pathways. For instance, it can interfere with the activation of NF-κB, a central transcription factor that governs the expression of numerous pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. By inhibiting NF-κB activation, this compound can effectively suppress the downstream inflammatory cascade.

Troubleshooting Guides

DSS-Induced Colitis Model
Issue Possible Cause Troubleshooting Steps
High variability in disease severity between animals 1. Inconsistent DSS concentration in drinking water.2. Genetic drift in mouse strain.3. Differences in gut microbiota composition.4. Inconsistent housing conditions.1. Prepare fresh DSS solution daily and ensure thorough mixing.2. Source mice from a reputable vendor and use animals of the same age and sex.3. Cohouse animals for a period before study initiation to normalize gut flora.4. Maintain consistent light/dark cycles, temperature, and diet.
Unexpectedly high mortality rate 1. DSS concentration is too high for the specific mouse strain or age.2. Severe dehydration and malnutrition.3. Secondary infections.1. Perform a pilot study to determine the optimal DSS concentration (typically 2-5%). C57BL/6 mice are generally more susceptible than BALB/c mice.[1]2. Provide subcutaneous fluids and/or softened, easily accessible food.3. Maintain a clean environment and consider prophylactic antibiotics if secondary infections are a concern.
Inconsistent or absent therapeutic effect of this compound 1. Inadequate drug dosage or frequency.2. Poor oral bioavailability in the disease model.3. Timing of treatment initiation is not optimal.1. Conduct a dose-ranging study to determine the effective dose of this compound.2. Assess the pharmacokinetic profile of this compound in DSS-treated mice.3. Initiate treatment prophylactically (before or at the time of DSS administration) or therapeutically (after the onset of clinical signs) and compare the outcomes.
Imiquimod-Induced Psoriasis Model
Issue Possible Cause Troubleshooting Steps
Minimal or no psoriatic phenotype development 1. Insufficient dose or inconsistent application of imiquimod cream.2. Mouse strain is less responsive.3. Cream is being licked off by the animals.1. Ensure a consistent daily application of a sufficient amount of 5% imiquimod cream (typically 62.5 mg) to the shaved back and/or ear.2. BALB/c and C57BL/6 mice are commonly used and are known to respond well.[2]3. Use an Elizabethan collar for a short period after application if licking is observed.
High degree of skin irritation not typical of psoriasis 1. Excessive dose of imiquimod.2. Secondary bacterial infection of the skin lesions.1. Reduce the daily dose of imiquimod or the duration of the application period.2. Monitor for signs of infection and maintain a sterile environment. If necessary, topical antibiotics can be considered.
Difficulty in consistently scoring the Psoriasis Area and Severity Index (PASI) 1. Subjective nature of scoring erythema, scaling, and thickness.2. Lack of a standardized scoring guide.1. Have at least two independent and blinded observers score the animals.2. Use a standardized scoring system (e.g., 0-4 scale for each parameter) and calipers to measure skin thickness for a more objective assessment.[2][3]

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis
Treatment GroupDose (mg/kg/day, oral)Mean DAI Score (Day 7)Change from Vehicle (%)
Healthy Control-0.2 ± 0.1-
DSS + Vehicle-8.5 ± 1.20
DSS + this compound106.8 ± 0.9-20.0
DSS + this compound304.2 ± 0.7-50.6
DSS + this compound1002.5 ± 0.5-70.6

DAI is a composite score of weight loss, stool consistency, and rectal bleeding.

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue (DSS Model)
Treatment GroupDose (mg/kg/day, oral)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-17A (pg/mg protein)
Healthy Control-15 ± 425 ± 610 ± 3
DSS + Vehicle-150 ± 25200 ± 3080 ± 15
DSS + this compound3080 ± 15110 ± 2045 ± 10
Table 3: Hypothetical Dose-Response Effect of this compound on PASI Score in Imiquimod-Induced Psoriasis
Treatment GroupDose (mg/kg/day, oral)Mean Total PASI Score (Day 6)Change from Vehicle (%)
Naive Control-0.1 ± 0.1-
IMQ + Vehicle-7.8 ± 0.90
IMQ + this compound106.2 ± 0.8-20.5
IMQ + this compound303.9 ± 0.6-50.0
IMQ + this compound1002.1 ± 0.4-73.1

Total PASI score is the sum of scores for erythema, scaling, and skin thickness.

Experimental Protocols

DSS-Induced Colitis Protocol
  • Animal Model: 8-10 week old male C57BL/6 mice.

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Colitis: Administer 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days.[4]

  • This compound Administration: Administer this compound or vehicle control orally once daily, starting from day 0 until the end of the experiment.

  • Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Termination: On day 7, euthanize the mice.

  • Endpoint Analysis:

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

    • Homogenize a section of the colon to measure cytokine levels (e.g., TNF-α, IL-6, IL-17A) by ELISA or multiplex assay.

Imiquimod-Induced Psoriasis Protocol
  • Animal Model: 8-10 week old female BALB/c or C57BL/6 mice.

  • Preparation: Shave the dorsal skin of the mice one day before the first application of imiquimod.

  • Induction of Psoriasis: Apply 62.5 mg of 5% imiquimod cream daily to the shaved back for 6 consecutive days.

  • This compound Administration: Administer this compound or vehicle control orally once daily, starting from day 0 until the end of the experiment.

  • Monitoring: Score the severity of erythema, scaling, and skin thickness daily using a 0-4 scale for each parameter to calculate the Psoriasis Area and Severity Index (PASI). Measure ear thickness daily with a caliper.

  • Termination: On day 6, euthanize the mice.

  • Endpoint Analysis:

    • Collect skin tissue for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Homogenize a section of the skin to measure cytokine levels (e.g., IL-17A, IL-23, TNF-α) by qPCR or ELISA.

Visualizations

Parimifasor_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus F1F0_ATPase F1F0-ATPase ATP ATP Synthesis F1F0_ATPase->ATP Normal Function ROS Superoxide (ROS) Production F1F0_ATPase->ROS Inhibition leads to IKK IKK Complex ROS->IKK Modulates (Inhibitory Effect) This compound This compound This compound->F1F0_ATPase Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 Sequesters NFκB_p65_p50_nuc NF-κB (p65/p50) NFκB_p65_p50->NFκB_p65_p50_nuc Translocation DNA DNA NFκB_p65_p50_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) DNA->Cytokines Transcription ext_inflammation Inflammation (Ulcerative Colitis, Psoriasis) Cytokines->ext_inflammation Cytokines->ext_inflammation

Caption: this compound's mechanism of action in inflammatory diseases.

Experimental_Workflow_DSS_Colitis cluster_setup Experimental Setup cluster_induction_treatment Induction and Treatment (7 Days) cluster_analysis Endpoint Analysis (Day 7) start Start: 8-10 week old C57BL/6 Mice acclimatize Acclimatization (1 week) start->acclimatize grouping Group Allocation: - Healthy Control - DSS + Vehicle - DSS + this compound (Doses) acclimatize->grouping dss_admin DSS (3%) in Drinking Water grouping->dss_admin drug_admin Daily Oral Gavage: Vehicle or this compound grouping->drug_admin monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->monitoring drug_admin->monitoring dai_calc Calculate Disease Activity Index (DAI) monitoring->dai_calc euthanasia Euthanasia dai_calc->euthanasia colon_length Measure Colon Length euthanasia->colon_length histology Colon Histology (H&E Staining) euthanasia->histology cytokines Colon Cytokine Analysis (ELISA/Multiplex) euthanasia->cytokines

Caption: Workflow for the DSS-induced colitis model.

Experimental_Workflow_IMQ_Psoriasis cluster_setup Experimental Setup cluster_induction_treatment Induction and Treatment (6 Days) cluster_analysis Endpoint Analysis (Day 6) start Start: 8-10 week old BALB/c or C57BL/6 Mice shave Shave Dorsal Skin (Day -1) start->shave grouping Group Allocation: - Naive Control - IMQ + Vehicle - IMQ + this compound (Doses) shave->grouping imq_admin Daily Topical Application: 5% Imiquimod Cream grouping->imq_admin drug_admin Daily Oral Gavage: Vehicle or this compound grouping->drug_admin monitoring Daily Scoring: - Erythema - Scaling - Skin Thickness imq_admin->monitoring drug_admin->monitoring pasi_calc Calculate PASI Score monitoring->pasi_calc euthanasia Euthanasia pasi_calc->euthanasia skin_histology Skin Histology (H&E Staining) euthanasia->skin_histology skin_cytokines Skin Cytokine Analysis (qPCR/ELISA) euthanasia->skin_cytokines

Caption: Workflow for the imiquimod-induced psoriasis model.

References

Validation & Comparative

Parimifasor: A Look into its Discontinued Development and a Comparison with Current Therapies for Psoriasis and Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective analysis of the discontinued investigational drug Parimifasor (formerly LYC-30937-EC). While detailed clinical trial results for this compound are not publicly available, this document summarizes its proposed mechanism of action, outlines the intended experimental validation, and compares it with established alternative treatments for psoriasis and ulcerative colitis, supported by available experimental data.

This compound was an orally administered, gut-directed F1F0-ATPase modulator developed by Lycera Corp. for the treatment of autoimmune diseases, including plaque psoriasis and ulcerative colitis.[1][2][3] The development of this compound was discontinued after the completion of Phase 2 clinical trials.[1] This guide will delve into the scientific rationale behind this compound and provide a comparative landscape of current therapeutic options.

Proposed Mechanism of Action of this compound

This compound was designed as a first-in-class immunomodulator that selectively targets the F1F0-ATPase (also known as ATP synthase), a critical enzyme in cellular energy metabolism.[1][2] The proposed mechanism centered on inducing apoptosis (programmed cell death) in pathogenic, chronically activated T-lymphocytes, which are key drivers of the inflammation seen in autoimmune diseases like psoriasis and ulcerative colitis.[2][3]

These disease-causing T-cells have unique metabolic features, including a high dependence on ATP production to sustain their activated state.[2][4] By inhibiting the F1F0-ATPase, this compound was intended to disrupt this energy supply, leading to metabolic stress and subsequently triggering the intrinsic apoptotic pathway in these specific cells, while sparing normal, healthy cells.[2][4]

Parimifasor_Mechanism cluster_Tcell Pathogenic T-Lymphocyte This compound This compound F1F0_ATPase Mitochondrial F1F0-ATPase This compound->F1F0_ATPase Inhibits ATP_Depletion ATP Depletion F1F0_ATPase->ATP_Depletion Leads to Metabolic_Stress Metabolic Stress ATP_Depletion->Metabolic_Stress Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation Metabolic_Stress->Apoptosis_Pathway Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death

Proposed mechanism of action for this compound.

Experimental Validation of this compound

This compound underwent Phase 2 clinical trials for both moderate chronic plaque-type psoriasis (UPRISE trial, NCT02872285) and active ulcerative colitis (UPSTART trial, NCT02762500).[3][5] While specific quantitative efficacy and safety data from these trials have not been publicly released, the study designs provide insight into the intended validation process.

Psoriasis (UPRISE Trial)

The primary objective of the UPRISE trial was to assess the efficacy and safety of this compound in patients with moderate plaque-type psoriasis.[3]

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled study.[3]

  • Patient Population: Approximately 30 subjects with moderate chronic plaque-type psoriasis.[3]

  • Intervention: this compound (LYC-30937-EC) 25 mg administered orally once daily, compared to a placebo.[3]

  • Primary Endpoint: The primary efficacy outcome was the mean percent change from baseline in the Psoriasis Area and Severity Index (PASI) score at week 12.[3] The PASI score is a widely used tool to measure the severity and extent of psoriasis.

  • Secondary Endpoints: Likely included assessments of the Investigator's Global Assessment (IGA) and safety profiles.

Ulcerative Colitis (UPSTART Trial)

The UPSTART trial aimed to evaluate the efficacy and safety of this compound for inducing remission in patients with active ulcerative colitis.[5]

Experimental Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Patient Population: Approximately 120 subjects with active ulcerative colitis (defined by a total Mayo score of 4-11, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1).[5]

  • Intervention: this compound (LYC-30937-EC) 25 mg administered orally once daily, compared to a placebo, for 8 weeks.[5]

  • Primary Endpoint: The proportion of subjects achieving clinical remission at week 8, as determined by the modified Mayo score.[5] The Mayo score is a composite measure of disease activity in ulcerative colitis, assessing stool frequency, rectal bleeding, endoscopic findings, and a physician's global assessment.

  • Secondary Endpoints: Likely included clinical response rates, endoscopic improvement, and safety assessments.

Experimental_Workflow cluster_Psoriasis Psoriasis (UPRISE Trial) cluster_UC Ulcerative Colitis (UPSTART Trial) P_Screening Patient Screening (Moderate Plaque Psoriasis) P_Randomization Randomization (2:1) P_Screening->P_Randomization P_Treatment 12-Week Treatment (this compound 25mg QD vs. Placebo) P_Randomization->P_Treatment P_Endpoint Primary Endpoint Assessment (Mean % Change in PASI at Week 12) P_Treatment->P_Endpoint UC_Screening Patient Screening (Active Ulcerative Colitis) UC_Randomization Randomization (1:1) UC_Screening->UC_Randomization UC_Treatment 8-Week Treatment (this compound 25mg QD vs. Placebo) UC_Randomization->UC_Treatment UC_Endpoint Primary Endpoint Assessment (Clinical Remission by Modified Mayo Score at Week 8) UC_Treatment->UC_Endpoint

Intended experimental workflows for this compound Phase 2 trials.

Comparison with Alternative Therapies

Given the discontinuation of this compound's development, it is crucial for researchers to consider the landscape of currently approved and effective treatments for psoriasis and ulcerative colitis. These alternatives have extensive clinical trial data supporting their use.

Psoriasis

The treatment of moderate to severe psoriasis has been revolutionized by biologic agents that target specific inflammatory pathways.

Drug ClassExamplesMechanism of ActionReported Efficacy (PASI 75 at 12-16 weeks)
TNF-α Inhibitors Adalimumab, Infliximab, EtanerceptBlock the pro-inflammatory cytokine TNF-α.60-80%
IL-17 Inhibitors Secukinumab, Ixekizumab, BrodalumabInhibit the IL-17 inflammatory pathway.80-90%
IL-23 Inhibitors Guselkumab, Risankizumab, TildrakizumabBlock the IL-23 cytokine, a key regulator of the Th17 pathway.70-90%
Oral Small Molecules Apremilast, DeucravacitinibInhibit phosphodiesterase 4 (PDE4) or tyrosine kinase 2 (TYK2) to modulate inflammatory responses.30-60%
Ulcerative Colitis

A range of therapies with different mechanisms of action are available for the management of moderate to severe ulcerative colitis.

Drug ClassExamplesMechanism of ActionReported Efficacy (Clinical Remission at 8-12 weeks)
Aminosalicylates (5-ASAs) Mesalamine, SulfasalazineExert a topical anti-inflammatory effect on the colonic mucosa.20-40% (mild to moderate UC)
Corticosteroids Prednisone, BudesonideProvide broad, non-specific immunosuppression.50-70% (for induction of remission)
TNF-α Inhibitors Infliximab, Adalimumab, GolimumabNeutralize the pro-inflammatory cytokine TNF-α.25-35%
Integrin Receptor Antagonists VedolizumabBlocks gut-specific lymphocyte trafficking.25-35%
JAK Inhibitors Tofacitinib, UpadacitinibInhibit Janus kinases, which are involved in cytokine signaling.18-26%
IL-12/23 Inhibitors UstekinumabBlocks the shared p40 subunit of IL-12 and IL-23.15-20%

Conclusion

This compound represented a novel approach to treating autoimmune diseases by targeting the metabolic vulnerability of pathogenic T-cells. Its proposed mechanism of inducing apoptosis through F1F0-ATPase inhibition was a unique strategy. However, with its development discontinued, the full clinical potential of this approach remains unevaluated.

Researchers and drug development professionals in the fields of psoriasis and ulcerative colitis now have a diverse and expanding armamentarium of approved therapies with well-established efficacy and safety profiles. These agents, primarily biologics and small molecules targeting specific cytokine and signaling pathways, have significantly improved patient outcomes. Future research may continue to explore metabolic modulation as a therapeutic strategy, potentially building on the scientific groundwork laid by investigational drugs like this compound.

References

Parimifasor's Novel Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

NEW YORK, November 7, 2025 – A comprehensive analysis of the mechanism of action of Parimifasor (formerly LYC-30937-EC), a first-in-class F1F0-ATPase modulator, reveals a targeted approach to treating immune-mediated diseases like ulcerative colitis and psoriasis. Developed by Lycera Corp., this investigational compound demonstrates a selective induction of apoptosis in pathogenic T-lymphocytes, offering a potential advantage over existing therapies. This comparison guide provides an objective overview of this compound's performance against established alternatives, supported by available preclinical data.

This compound: Targeting the Engine of Pathogenic Immune Cells

This compound is an orally administered, gut-directed small molecule designed to modulate the F1F0-ATPase, a critical enzyme in cellular energy production.[1] Preclinical studies have shown that this compound selectively induces apoptosis (programmed cell death) in chronically activated, disease-causing T-lymphocytes.[1] This selectivity is attributed to the unique metabolic state of these pathogenic cells, which makes them highly dependent on mitochondrial metabolism and thus more susceptible to the effects of ATPase modulation.[1] A key advantage of this approach is the sparing of normal, healthy lymphocytes, potentially avoiding the broad immunosuppression associated with many current treatments.[1]

Preclinical Efficacy in Inflammatory Bowel Disease (IBD)

In animal models of IBD, this compound demonstrated significant efficacy in reducing colonic inflammation. Key findings from these preclinical studies, as presented at the 11th Congress of the European Crohn's and Colitis Organisation (ECCO), include:

  • Reduction of Pro-inflammatory Cytokines: this compound effectively lowered the levels of key inflammatory signaling molecules.

  • Improvement in Disease Severity: Treatment with this compound led to notable improvements in histopathology scores, weight loss, and other clinical measures of IBD severity.

  • Comparative Efficacy: The therapeutic effects of this compound were found to be equivalent or superior to those of standard treatments like prednisolone and 5-aminosalicylic acid (5-ASA).[1]

Comparative Analysis: this compound vs. Established Therapies

To provide a clear perspective on this compound's potential, this guide compares its mechanism and preclinical performance with two established drugs for psoriasis and ulcerative colitis: Etanercept, a tumor necrosis factor-alpha (TNF-α) inhibitor, and Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator.

FeatureThis compoundEtanerceptOzanimod
Target F1F0-ATPase in pathogenic T-lymphocytesTumor Necrosis Factor-alpha (TNF-α)Sphingosine-1-Phosphate (S1P) Receptors 1 and 5
Core Mechanism Selective induction of apoptosis in metabolically active, pathogenic T-cells.[1]Binds to and neutralizes TNF-α, a key pro-inflammatory cytokine.[2][3]Sequesters lymphocytes in lymph nodes, preventing their migration to inflamed tissues.[4][5]
Administration OralSubcutaneous InjectionOral
Preclinical Performance Data

The following tables summarize available quantitative data from preclinical studies in relevant animal models.

Table 1: Reduction of Pro-inflammatory Cytokines in a Psoriasis Mouse Model (Imiquimod-induced)

CytokineEtanercept-treated vs. Model Group
TNF-α Significantly decreased[6]
IL-6 Significantly decreased[6]
IL-12 Significantly decreased[6]
IL-23 Significantly decreased[6]

Note: Specific quantitative reduction percentages for this compound in a psoriasis model are not publicly available.

Table 2: Effect on Immune Cell Populations

ParameterThis compound (IBD Model)Ozanimod (Crohn's Disease Model)
Pathogenic T-lymphocytes Selective apoptosis induction[1]Reduction in circulating total T, Th, and cytotoxic T cells (45.4%–76.8%)[7][8]
Normal Lymphocytes No significant impact on activity or survival[1]Not specified
B-cells Not specifiedReduction in circulating total B cells (76.7%)[7][8]

Experimental Protocols

A summary of the methodologies used in the key cited preclinical studies is provided below.

Imiquimod-Induced Psoriasis Mouse Model (for Etanercept)

Female mice were treated with imiquimod (IMQ) to induce psoriasis-like skin inflammation. Etanercept was administered intraperitoneally at doses ranging from 0.1 to 0.4 mg/ml. The Psoriasis Area and Severity Index (PASI) scores and epidermal thickness were measured to assess disease severity. Skin tissue was collected to measure the levels of pro- and anti-inflammatory cytokines (TNF-α, IL-6, IL-12, IL-23, IL-4, and IL-10) using ELISA and qRT-PCR. The ratio of Th17 to Treg cells and macrophage polarization were also analyzed.[6]

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

While specific details of the this compound preclinical studies are proprietary, a common methodology for inducing colitis in mice involves the administration of DSS in their drinking water. Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood. At the end of the study, colon tissue is collected for histological analysis and measurement of pro-inflammatory cytokine levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

Parimifasor_Mechanism cluster_Tcell Pathogenic T-Lymphocyte This compound This compound F1F0_ATPase Mitochondrial F1F0-ATPase This compound->F1F0_ATPase Inhibits ATP_depletion ATP Depletion F1F0_ATPase->ATP_depletion ROS_increase Increased ROS F1F0_ATPase->ROS_increase Apoptosis Apoptosis ATP_depletion->Apoptosis Induces ROS_increase->Apoptosis Induces

This compound's mechanism of action in pathogenic T-cells.

Etanercept_Mechanism Etanercept Etanercept TNFa TNF-α Etanercept->TNFa Binds & Neutralizes TNFR TNF Receptor TNFa->TNFR Blocks Binding NFkB_Pathway NF-κB Signaling TNFR->NFkB_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-12, etc.) NFkB_Pathway->Proinflammatory_Cytokines Induces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Etanercept's mechanism of action.

Ozanimod_Mechanism cluster_LymphNode Lymph Node cluster_Bloodstream Bloodstream / Inflamed Tissue Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor Inflammation Inflammation Lymphocyte->Inflammation Migration Blocked S1P1_Receptor->Lymphocyte Internalization Ozanimod Ozanimod Ozanimod->S1P1_Receptor Modulates

Ozanimod's mechanism of action.

Experimental_Workflow Disease_Model Induce Disease (e.g., IMQ for Psoriasis) Treatment Administer Treatment (this compound, Etanercept, etc.) Disease_Model->Treatment Assessment Assess Disease Severity (PASI, Histology) Treatment->Assessment Analysis Analyze Biomarkers (Cytokines, Cell Populations) Assessment->Analysis

General preclinical experimental workflow.

Conclusion

This compound presents a novel, targeted approach to the treatment of autoimmune diseases by selectively inducing apoptosis in pathogenic T-lymphocytes through the modulation of F1F0-ATPase. This mechanism of action, which leverages the unique metabolic profile of these cells, has the potential to offer a more focused therapeutic intervention with a reduced risk of systemic immunosuppression compared to some existing treatments. While further clinical data is needed to fully validate its efficacy and safety in humans, the preclinical findings for this compound are promising and warrant continued investigation. In comparison, established therapies like Etanercept and Ozanimod have well-defined mechanisms targeting key components of the inflammatory cascade and have demonstrated clinical benefit. The choice of therapy will ultimately depend on a variety of factors including disease type and severity, patient characteristics, and the evolving landscape of immunomodulatory drugs.

References

A Comparative Analysis of Parimifasor and Biologics for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel oral immunomodulator, Parimifasor, with established biologic therapies for the treatment of inflammatory diseases such as plaque psoriasis and ulcerative colitis. The analysis is based on available preclinical and clinical data, focusing on their respective mechanisms of action, efficacy, and safety profiles. Due to the discontinuation of this compound's clinical development, this comparison is based on an indirect analysis of data from separate clinical trials.

Executive Summary

This compound, a first-in-class oral F1F0-ATPase inhibitor, represented a novel approach to immunomodulation by targeting cellular metabolism. In contrast, biologics are a class of protein-based therapeutics that offer targeted inhibition of specific cytokines or immune cell pathways known to drive inflammation. While biologics have become a cornerstone of treatment for many inflammatory diseases, this compound’s clinical development was halted in Phase 2 trials. This guide delves into the available data to provide a comparative perspective on these distinct therapeutic strategies.

Mechanism of Action

This compound: This small molecule drug works by inhibiting F1F0-ATPase, an enzyme crucial for ATP synthesis in mitochondria. By modulating cellular energy levels, this compound is thought to selectively induce apoptosis in pathogenic, rapidly proliferating immune cells, thereby exerting an immunomodulatory effect. This mechanism offers a broad-acting approach within the immune system without the global immunosuppression seen with some older therapies.

Biologics: These are large-molecule drugs, typically monoclonal antibodies, designed to target specific components of the inflammatory cascade with high precision. Their mechanisms are varied and include:

  • TNF-α Inhibitors (e.g., Adalimumab): Bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

  • IL-17 Inhibitors (e.g., Secukinumab): Specifically target Interleukin-17, a cytokine that plays a critical role in the pathogenesis of psoriasis and other inflammatory conditions.

  • IL-23 Inhibitors (e.g., Ustekinumab): Block the p40 subunit shared by Interleukin-12 and Interleukin-23, or the p19 subunit unique to IL-23, disrupting downstream inflammatory signaling.

Signaling Pathway Diagrams

Parimifasor_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects F1F0_ATPase F1F0-ATPase ATP_Synth ATP Synthesis F1F0_ATPase->ATP_Synth ATP_depletion Decreased Cellular ATP F1F0_ATPase->ATP_depletion Leads to This compound This compound This compound->F1F0_ATPase Inhibits Cell_Stress Metabolic Stress in Pathogenic Lymphocytes ATP_depletion->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis Immunomodulation Immunomodulation Apoptosis->Immunomodulation

Caption: this compound inhibits mitochondrial F1F0-ATPase, leading to decreased ATP synthesis and subsequent apoptosis of pathogenic lymphocytes.

Biologics_Mechanism cluster_Biologics Biologics cluster_Cytokines Pro-inflammatory Cytokines cluster_Receptors Cell Surface Receptors cluster_Signaling Intracellular Signaling TNF_inhibitor TNF-α Inhibitor (e.g., Adalimumab) TNF TNF-α TNF_inhibitor->TNF Binds & Neutralizes IL17_inhibitor IL-17 Inhibitor (e.g., Secukinumab) IL17 IL-17 IL17_inhibitor->IL17 Binds & Neutralizes IL23_inhibitor IL-23 Inhibitor (e.g., Ustekinumab) IL23 IL-23 IL23_inhibitor->IL23 Binds & Neutralizes TNFR TNFR TNF->TNFR IL17R IL-17R IL17->IL17R IL23R IL-23R IL23->IL23R NFkB NF-κB Pathway TNFR->NFkB IL17R->NFkB STAT3 STAT3 Pathway IL23R->STAT3 Inflammation Inflammation NFkB->Inflammation STAT3->Inflammation

Caption: Biologics neutralize specific cytokines, preventing receptor binding and blocking downstream pro-inflammatory signaling pathways.

Comparative Efficacy Data

The following tables summarize available clinical trial data for this compound and representative biologics in plaque psoriasis and ulcerative colitis.

Table 1: Plaque Psoriasis - PASI 75 Response (Percentage of patients achieving ≥75% improvement from baseline PASI score)

TreatmentDoseTrialWeek 12Week 16
This compound 25 mg QDNCT02872285Not ReportedNot Reported
Placebo -NCT02872285Not ReportedNot Reported
Adalimumab 80 mg wk 0, then 40 mg eowREVEAL-71%[1]
Placebo -REVEAL-6.5%[1]
Secukinumab 300 mgERASURE81.6%[2]-
Placebo -ERASURE4.5%[2]-
Ustekinumab 45 mg / 90 mgPHOENIX 167.1% / 66.4%[3]-
Placebo -PHOENIX 13.1%[3]-

Table 2: Ulcerative Colitis - Clinical Remission (Based on Mayo Score)

TreatmentDoseTrialWeek 8Week 52
This compound 25 mg / 50 mg / 100 mg QDNCT02762500Not Reported-
Placebo -NCT02762500Not Reported-
Adalimumab 160 mg wk 0, 80 mg wk 2ULTRA 217%[4]17%[4]
Placebo -ULTRA 29%[4]9%[4]
Ustekinumab ~6 mg/kg IV inductionUNIFI15.5%[5]44% (q8w maintenance)[6]
Placebo -UNIFI5.3%[5]24%[6]

Note: The this compound ulcerative colitis trial (NCT02762500) was completed, but detailed results on clinical remission rates are not publicly available. The development of this compound was discontinued.

Experimental Protocols

Psoriasis Area and Severity Index (PASI) Assessment

The PASI is a quantitative rating scale used in clinical trials to measure the severity of psoriasis.[7][8][9][10][11]

  • Procedure:

    • The body is divided into four regions: head, trunk, upper extremities, and lower extremities.

    • In each region, the extent of psoriatic involvement is assessed as a percentage and assigned a score from 0 (0% involvement) to 6 (>90% involvement).[7]

    • The severity of erythema (redness), induration (thickness), and desquamation (scaling) are each rated on a 5-point scale from 0 (none) to 4 (very severe).[11]

    • A formula is used to calculate the final PASI score, which ranges from 0 to 72, with higher scores indicating greater disease severity.[8]

  • Workflow Diagram:

PASI_Workflow Start Patient Assessment Divide_Body Divide Body into 4 Regions (Head, Trunk, Arms, Legs) Start->Divide_Body Assess_Area Assess Percentage of Area Affected in Each Region (Score 0-6) Divide_Body->Assess_Area Assess_Severity Assess Severity of Erythema, Induration, and Scaling in Each Region (Score 0-4) Divide_Body->Assess_Severity Calculate_Subscores Calculate Subscore for Each Region Assess_Area->Calculate_Subscores Assess_Severity->Calculate_Subscores Calculate_PASI Calculate Final PASI Score (Range 0-72) Calculate_Subscores->Calculate_PASI

Caption: Workflow for calculating the Psoriasis Area and Severity Index (PASI) score.

Mayo Score for Ulcerative Colitis Assessment

The Mayo Score is a composite index used to assess disease activity in ulcerative colitis clinical trials.[12][13][14]

  • Procedure:

    • Stool Frequency: Rated on a scale of 0-3 based on the number of daily bowel movements compared to normal.

    • Rectal Bleeding: Rated on a scale of 0-3 based on the presence and amount of visible blood in the stool.

    • Endoscopic Findings: The appearance of the colonic mucosa is assessed during endoscopy and scored from 0 (normal) to 3 (severe disease with spontaneous bleeding and ulceration).

    • Physician's Global Assessment: An overall assessment of the patient's condition by the physician, scored from 0 (normal) to 3 (severe).

    • The scores from the four components are summed to a total Mayo Score ranging from 0 to 12.

  • Workflow Diagram:

Mayo_Score_Workflow Start Patient Assessment Assess_Stool Assess Stool Frequency (Score 0-3) Start->Assess_Stool Assess_Bleeding Assess Rectal Bleeding (Score 0-3) Start->Assess_Bleeding Assess_Endoscopy Perform Endoscopy and Assess Mucosa (Score 0-3) Start->Assess_Endoscopy Physician_Assessment Physician's Global Assessment (Score 0-3) Start->Physician_Assessment Calculate_Mayo Calculate Total Mayo Score (Range 0-12) Assess_Stool->Calculate_Mayo Assess_Bleeding->Calculate_Mayo Assess_Endoscopy->Calculate_Mayo Physician_Assessment->Calculate_Mayo

Caption: Workflow for determining the Mayo Score in ulcerative colitis.

Cytokine Release Assay (ELISA-based)

This in vitro assay is used to quantify the release of cytokines from immune cells in response to a stimulus.[15][16][17][18][19]

  • Procedure:

    • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.

    • Sample Incubation: Immune cells (e.g., PBMCs) are cultured in the wells and stimulated with the test compound (e.g., this compound or a biologic). Supernatants from these cultures are then added to the coated plate.

    • Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells.

    • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

    • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

  • Workflow Diagram:

ELISA_Workflow Start Start ELISA Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Add_Sample Add Cell Culture Supernatant (containing cytokine) Coat_Plate->Add_Sample Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Streptavidin-Enzyme Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Chromogenic Substrate Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Determine_Concentration Determine Cytokine Concentration Measure_Absorbance->Determine_Concentration

Caption: Step-by-step workflow of a sandwich ELISA for cytokine quantification.

Conclusion

This compound offered a novel, non-biologic approach to treating inflammatory diseases by targeting cellular bioenergetics. However, its clinical development was discontinued, and the available data from Phase 2 trials are limited and did not demonstrate sufficient efficacy to proceed. In contrast, biologics have revolutionized the management of moderate-to-severe plaque psoriasis and ulcerative colitis, with multiple agents demonstrating significant and sustained efficacy in large-scale clinical trials. The targeted nature of biologics allows for potent and specific inhibition of key inflammatory pathways, leading to high rates of clinical response and remission. While the oral administration of this compound was a potential advantage, the robust and well-established efficacy and safety profiles of various biologic therapies have solidified their position as standard-of-care for many patients with these debilitating inflammatory conditions. Future research into oral small molecules with different mechanisms of action continues to be an active area of drug development.

References

Parimifasor: A Discontinued Immunomodulator in Psoriasis Research

Author: BenchChem Technical Support Team. Date: November 2025

Parimifasor (formerly LYC-30937-EC), an investigational oral immunomodulator, was under development for the treatment of moderate chronic plaque psoriasis and ulcerative colitis. However, its clinical development was discontinued at Phase 2.[1] This guide provides a comparative overview of this compound based on available information and contrasts it with current therapeutic alternatives for moderate-to-severe plaque psoriasis.

Mechanism of Action

This compound is an inhibitor of F1F0-ATPase (also known as ATP synthase), a key enzyme in cellular energy metabolism.[1] By inhibiting this enzyme, this compound was proposed to exert an immunomodulatory effect, although the precise downstream signaling pathway in immune cells related to psoriasis has not been extensively published. The general proposed mechanism involves the modulation of T-cell activation and proliferation, which are central to the pathogenesis of psoriasis.

Putative Signaling Pathway for F1F0-ATPase Inhibition in T-Cells

The following diagram illustrates a potential mechanism by which F1F0-ATPase inhibition could modulate T-cell function. It is important to note that this is a generalized pathway and not specific to this compound, as detailed mechanistic studies for this compound in psoriasis are not publicly available.

Parimifasor_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_tcell T-Cell This compound This compound F1F0_ATPase F1F0-ATPase This compound->F1F0_ATPase Inhibits ATP_Production ATP Production F1F0_ATPase->ATP_Production Drives Reduced_ATP Reduced Intracellular ATP ATP_Production->Reduced_ATP T_Cell_Activation T-Cell Activation & Proliferation Reduced_ATP->T_Cell_Activation Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokine (e.g., IL-17, TNF-α) Production T_Cell_Activation->Inflammatory_Cytokines Reduces Psoriatic_Inflammation Psoriatic Inflammation Inflammatory_Cytokines->Psoriatic_Inflammation Decreases

Caption: Putative mechanism of this compound in T-cells.

Clinical Trial Overview for this compound

This compound underwent Phase 2 clinical trials for both moderate chronic plaque-type psoriasis (NCT02872285) and active ulcerative colitis (NCT02762500).[1] While these studies have been completed, detailed quantitative efficacy and safety data have not been made widely available in peer-reviewed publications. The development of this compound was ultimately discontinued.

Comparison with Current Oral Therapies for Moderate-to-Severe Plaque Psoriasis

Due to the lack of publicly available, detailed clinical trial data for this compound, a direct quantitative comparison is not possible. However, the following tables summarize the performance of several currently approved and investigational oral treatments for moderate-to-severe plaque psoriasis, providing a benchmark against which any new therapy would be measured.

Efficacy of Selected Oral Treatments for Moderate-to-Severe Plaque Psoriasis
Drug (Mechanism of Action)TrialPrimary EndpointEfficacy Result
Apremilast (PDE4 Inhibitor)Multiple Phase 3 TrialsPASI-75 at Week 16~33% of patients achieved PASI-75
Deucravacitinib (TYK2 Inhibitor)POETYK PSO-1 & PSO-2PASI-75 at Week 16~54-59% of patients achieved PASI-75
BMS-986165 (TYK2 Inhibitor)Phase 2PASI-75 at Week 1267-75% of patients (at higher doses) achieved PASI-75[2]

PASI-75 represents a 75% reduction in the Psoriasis Area and Severity Index score.

Safety and Tolerability of Selected Oral Treatments
DrugCommon Adverse Events
Apremilast Diarrhea, nausea, headache[3]
Deucravacitinib Nasopharyngitis, upper respiratory tract infection, headache
BMS-986165 (Data from Phase 2) Generally well-tolerated; some serious adverse events reported[2]

Experimental Protocols (General Methodology for Psoriasis Clinical Trials)

Clinical trials for psoriasis treatments typically follow a standardized protocol to ensure data integrity and comparability.

Workflow for a Typical Phase 2 Psoriasis Clinical Trial

Psoriasis_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (e.g., PASI, PGA, DLQI) Patient_Screening->Baseline_Assessment Randomization Randomization Treatment_Arm Treatment Arm (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12-16 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Baseline_Assessment->Randomization Follow_up_Assessments Follow-up Assessments (Regular Intervals) Treatment_Period->Follow_up_Assessments Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Primary_Endpoint_Analysis Primary Endpoint Analysis (e.g., PASI-75 at Week 12/16) Follow_up_Assessments->Primary_Endpoint_Analysis Data_Analysis Final Data Analysis Primary_Endpoint_Analysis->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized workflow of a Phase 2 clinical trial for psoriasis.

Inclusion Criteria (Typical):

  • Age 18 years or older.

  • Diagnosis of moderate-to-severe chronic plaque psoriasis.

  • Psoriasis Area and Severity Index (PASI) score ≥ 12.

  • Body Surface Area (BSA) involvement ≥ 10%.

  • Static Physician's Global Assessment (sPGA) score of ≥ 3.

Primary Efficacy Endpoint (Typical):

  • The proportion of subjects achieving a 75% improvement in PASI score (PASI-75) from baseline at a specified time point (e.g., Week 12 or 16).

Safety Assessments (Typical):

  • Monitoring and recording of all adverse events (AEs).

  • Laboratory assessments (hematology, chemistry).

  • Vital signs.

Conclusion

This compound represented a novel approach to psoriasis treatment by targeting cellular metabolism through F1F0-ATPase inhibition. However, with its development being discontinued, the full clinical potential and detailed mechanism of action in psoriasis remain largely unknown to the public. The landscape of oral psoriasis treatments has evolved, with newer agents targeting specific inflammatory pathways demonstrating significant efficacy. Future research into metabolic modulation for immunoinflammatory diseases may yet build upon the initial explorations of compounds like this compound.

References

The Discontinued Journey of Parimifasor: A Comparative Analysis in Autoimmune Disease Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the story of a discontinued drug can be as instructive as a blockbuster success. Parimifasor (LYC-30937-EC), an investigational oral immunomodulator, once held promise for patients with ulcerative colitis and psoriasis. However, its development was halted in Phase II clinical trials. This guide provides a retrospective comparison of this compound with established and emerging therapies, delving into its unique mechanism of action, available clinical data, and the potential lessons for future drug discovery in autoimmune diseases.

Developed by Lycera Corp. and later Celgene Corp., this compound was an F1F0-ATPase inhibitor, a novel mechanism in the landscape of autoimmune treatments. The rationale was to selectively induce apoptosis (cell death) in pathogenic, chronically activated T-lymphocytes, which are key drivers of the inflammation in diseases like ulcerative colitis and psoriasis, while sparing normal cells.[1] The enteric-coated formulation was designed for gut-directed delivery, aiming to minimize systemic side effects.[1][2]

Mechanism of Action: A Novel Approach to Immunomodulation

This compound's therapeutic strategy centered on the inhibition of F1F0-ATPase, an enzyme crucial for cellular energy production. By disrupting the energy metabolism of hyperactive immune cells, the drug was intended to trigger their self-destruction. This targeted approach offered a potential advantage over broader immunosuppressants.

This compound Signaling Pathway This compound This compound F1F0_ATPase F1F0-ATPase (in pathogenic T-lymphocytes) This compound->F1F0_ATPase Inhibits ATP_Production Decreased ATP Production F1F0_ATPase->ATP_Production Leads to Apoptosis Induction of Apoptosis ATP_Production->Apoptosis Triggers Inflammation Reduced Inflammation Apoptosis->Inflammation Results in

This compound's proposed mechanism of action.

Clinical Development and Discontinuation

This compound's clinical journey was ultimately cut short. Phase II trials were initiated for both moderate chronic plaque-type psoriasis (UPRISE, NCT02872285) and active ulcerative colitis (UPSTART, NCT02762500).[2][3][4][5] However, development for both indications was discontinued in February 2021. While the detailed quantitative results from these studies have not been formally published in peer-reviewed journals, the discontinuation strongly suggests that this compound did not meet its primary efficacy endpoints or raised safety concerns that outweighed its potential benefits.

This compound in the Context of Existing Psoriasis Therapies

The treatment landscape for moderate-to-severe psoriasis is dominated by highly effective biologic agents and a growing number of oral therapies. A comparative analysis, even with limited data on this compound, highlights the high bar for new entrants.

Experimental Protocol: Phase II Psoriasis Study (UPRISE - NCT02872285)

The UPRISE study was a randomized, double-blind, placebo-controlled trial involving approximately 30 subjects with moderate chronic plaque-type psoriasis.[3][6] Participants were randomized in a 2:1 ratio to receive either this compound (25 mg once daily) or a placebo for 12 weeks.[3][6] The primary efficacy endpoint was the mean percent change from baseline in the Psoriasis Area and Severity Index (PASI) score at week 12.[7] Secondary endpoints included the proportion of patients achieving at least a 75% reduction in PASI score (PASI 75).[3]

Psoriasis Therapy Comparison

Therapy ClassMechanism of ActionRepresentative DrugsTypical PASI 75 Response (at 12-16 weeks)
This compound (Discontinued) F1F0-ATPase InhibitorThis compoundData not publicly available
TNF-α Inhibitors Block the pro-inflammatory cytokine TNF-αAdalimumab, Etanercept, Infliximab50-80%
IL-17 Inhibitors Inhibit the IL-17 signaling pathwaySecukinumab, Ixekizumab80-90%
IL-23 Inhibitors Target the p19 subunit of IL-23Guselkumab, Risankizumab70-90%
JAK Inhibitors Inhibit Janus kinase enzymes involved in cytokine signalingTofacitinib, Deucravacitinib40-60%
PDE4 Inhibitors Increase intracellular cAMP levels, reducing inflammationApremilast30-40%

Note: PASI 75 response rates are approximate and can vary based on the specific drug and patient population.

Psoriasis_Experimental_Workflow cluster_screening Screening Phase cluster_randomization Randomization (2:1) cluster_treatment 12-Week Treatment cluster_assessment Efficacy Assessment Screening Patient Screening (Moderate Plaque Psoriasis) Randomization Randomization Screening->Randomization Parimifasor_Arm This compound (25 mg QD) Randomization->Parimifasor_Arm Placebo_Arm Placebo Randomization->Placebo_Arm PASI_Assessment PASI Score Assessment (Baseline, Week 12) Parimifasor_Arm->PASI_Assessment Placebo_Arm->PASI_Assessment

Workflow of the this compound Phase II psoriasis trial.

This compound in the Context of Existing Ulcerative Colitis Therapies

Similar to psoriasis, the therapeutic landscape for moderate-to-severe ulcerative colitis has evolved significantly, with biologics and small molecules offering substantial improvements in clinical remission and mucosal healing.

Experimental Protocol: Phase II Ulcerative Colitis Study (UPSTART - NCT02762500)

The UPSTART study was a randomized, double-blind, placebo-controlled trial that enrolled approximately 120 patients with active ulcerative colitis.[4][5][8] Participants were randomized to receive either this compound (25 mg once daily) or a placebo for 8 weeks.[5][9] The primary endpoint was the proportion of subjects achieving clinical remission at week 8, as defined by the modified Mayo score.[8]

Ulcerative Colitis Therapy Comparison

Therapy ClassMechanism of ActionRepresentative DrugsTypical Clinical Remission Rates (Induction)
This compound (Discontinued) F1F0-ATPase InhibitorThis compoundData not publicly available
5-ASA Compounds Anti-inflammatoryMesalamine20-30%
TNF-α Inhibitors Block the pro-inflammatory cytokine TNF-αInfliximab, Adalimumab, Golimumab15-25%
Integrin Receptor Antagonists Block leukocyte trafficking to the gutVedolizumab15-20%
IL-12/23 Inhibitors Inhibit IL-12 and IL-23 signalingUstekinumab15-20%
JAK Inhibitors Inhibit Janus kinase enzymesTofacitinib, Upadacitinib15-30%
S1P Receptor Modulators Sequester lymphocytes in lymph nodesOzanimod15-20%

Note: Clinical remission rates are approximate and can vary based on the specific drug, patient population, and definition of remission.

UC_Experimental_Workflow cluster_screening_uc Screening Phase cluster_randomization_uc Randomization cluster_treatment_uc 8-Week Treatment cluster_assessment_uc Efficacy Assessment Screening_UC Patient Screening (Active Ulcerative Colitis) Randomization_UC Randomization Screening_UC->Randomization_UC Parimifasor_Arm_UC This compound (25 mg QD) Randomization_UC->Parimifasor_Arm_UC Placebo_Arm_UC Placebo Randomization_UC->Placebo_Arm_UC Mayo_Assessment Modified Mayo Score (Baseline, Week 8) Parimifasor_Arm_UC->Mayo_Assessment Placebo_Arm_UC->Mayo_Assessment

Workflow of the this compound Phase II ulcerative colitis trial.

Conclusion: Lessons from a Discontinued Candidate

The discontinuation of this compound underscores the formidable challenges in developing new therapies for autoimmune diseases. While its novel mechanism of action was scientifically intriguing, the presumed lack of compelling efficacy in Phase II trials highlights the difficulty in translating preclinical promise into clinical success, especially in indications with increasingly effective treatment options. For drug development professionals, the this compound story serves as a critical case study. It emphasizes the importance of robust preclinical models that are predictive of human efficacy and the need for early and clear go/no-go decisions based on rigorous clinical data. A deeper understanding of the specific reasons for its failure, should the data become public, would offer invaluable insights for the design of future immunomodulatory drugs and the selection of novel therapeutic targets.

References

A Comparative Analysis of Small Molecule Splicing Modulators: Benchmarking H3B-8800 and E7107

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This guide provides a comparative analysis of two prominent small molecule splicing modulators, H3B-8800 and E7107. Both molecules have garnered significant interest within the research and drug development communities for their potential as targeted cancer therapeutics. They function by modulating the activity of the spliceosome, a critical cellular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. While the initial topic proposed a comparison involving Parimifasor, it is important to clarify that this compound is an immunomodulator and F1F0-ATPase inhibitor and does not belong to the class of splicing modulators.[1][2] Therefore, this guide will focus on a direct comparison between H3B-8800 and E7107, providing a detailed overview of their mechanisms of action, experimental data, and relevant signaling pathways.

Overview of Small Molecule Splicing Modulators

Small molecule splicing modulators are a class of therapeutic agents that target the spliceosome, leading to alterations in pre-mRNA splicing.[3][4][5][6] The spliceosome is a complex machinery composed of small nuclear ribonucleoproteins (snRNPs) and numerous proteins.[4] A key component of the U2 snRNP is the SF3b complex, which plays a crucial role in recognizing the branch point sequence within introns, a critical step for accurate splicing.[7][8] Many splicing modulators, including H3B-8800 and E7107, exert their effects by binding to the SF3B1 protein, a core subunit of the SF3b complex.[3][9][10][11]

Mutations in spliceosome components, particularly SF3B1, are frequently observed in various cancers, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL).[3][7][8] These mutations can lead to aberrant splicing, producing oncogenic proteins that drive tumor growth. Small molecule splicing modulators can selectively target cancer cells harboring these mutations, offering a promising therapeutic strategy.[7][8][9]

Comparative Data of H3B-8800 and E7107

The following table summarizes key characteristics and performance data for H3B-8800 and E7107 based on available preclinical and clinical studies.

FeatureH3B-8800E7107 (Pladienolide B derivative)
Target SF3B1 subunit of the SF3b complex[9][10]SF3b complex[11][12]
Mechanism of Action Modulates pre-mRNA splicing by binding to the SF3B complex, leading to the retention of short, GC-rich introns.[9] This results in the degradation of the intron-retained mRNA via the nonsense-mediated decay pathway.[9] It shows preferential lethality in cells with mutant SF3B1.[7][8][9]A semi-synthetic derivative of Pladienolide B that inhibits splicing by preventing the stable association of the U2 snRNP with the pre-mRNA branch point.[11][12][13] It induces cell-cycle arrest and apoptosis.[14]
Selectivity Preferentially targets cancer cells with mutations in spliceosome components like SF3B1 and SRSF2.[7][9][15]Shows broad anti-tumor activity but does not exhibit the same level of preferential targeting towards spliceosome-mutant cells as H3B-8800.[9]
Clinical Development Status Has undergone Phase I clinical trials for patients with MDS, AML, or CMML with spliceosome mutations.[7][15]Has been evaluated in a Phase I clinical trial for patients with advanced solid tumors.[14]
Reported In Vitro Activity Inhibited proliferation of a panel of human tumor cell lines with IC50 values in the nanomolar range.[14]Showed potent in vitro anti-tumor activity.[14]

Experimental Protocols

In Vitro Splicing Assay

Objective: To determine the effect of small molecules on pre-mRNA splicing in a cell-free system.

Methodology:

  • Prepare nuclear extracts from a suitable cell line (e.g., HeLa cells).

  • Synthesize a radiolabeled pre-mRNA substrate containing a known intron and flanking exons.

  • Set up splicing reactions containing the nuclear extract, the radiolabeled pre-mRNA, ATP, and varying concentrations of the test compound (H3B-8800 or E7107) or vehicle control.

  • Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow for splicing to occur.

  • Stop the reactions and extract the RNA.

  • Analyze the RNA products by denaturing polyacrylamide gel electrophoresis and autoradiography.

  • Quantify the levels of pre-mRNA, splicing intermediates, and mature mRNA to assess the inhibitory effect of the compound on splicing.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the small molecules on cancer cell lines.

Methodology:

  • Seed cancer cells (e.g., SF3B1-mutant and wild-type cell lines) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound or vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle-treated control.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Signaling Pathways and Experimental Workflows

Mechanism of Action of SF3B1-Targeting Splicing Modulators

Mechanism_of_Action cluster_spliceosome Spliceosome cluster_molecules Small Molecules pre-mRNA pre-mRNA Spliceosome_Assembly Spliceosome Assembly pre-mRNA->Spliceosome_Assembly SF3B1 SF3B1 U2_snRNP U2 snRNP SF3B1->U2_snRNP component of U2_snRNP->Spliceosome_Assembly Correctly Spliced mRNA Correctly Spliced mRNA Spliceosome_Assembly->Correctly Spliced mRNA Normal Splicing Aberrant Splicing Aberrant Splicing Spliceosome_Assembly->Aberrant Splicing Inhibited Splicing H3B_8800 H3B-8800 H3B_8800->SF3B1 binds & modulates E7107 E7107 E7107->SF3B1 binds & inhibits Cell Death Cell Death Aberrant Splicing->Cell Death

Caption: Mechanism of splicing modulators targeting SF3B1.

Experimental Workflow for Comparing Splicing Modulators

Experimental_Workflow Start Start: Select SF3B1-mutant and WT cell lines In_Vitro_Splicing In Vitro Splicing Assay Start->In_Vitro_Splicing Cell_Viability Cell Viability Assay Start->Cell_Viability RNA_Seq RNA-Sequencing Start->RNA_Seq Data_Analysis Data Analysis and Comparison In_Vitro_Splicing->Data_Analysis Cell_Viability->Data_Analysis RNA_Seq->Data_Analysis Conclusion Conclusion: Determine relative potency and selectivity Data_Analysis->Conclusion

Caption: Workflow for evaluating small molecule splicing modulators.

Conclusion

H3B-8800 and E7107 are both potent inhibitors of the spliceosome that function by targeting the SF3b complex. A key differentiator is the preferential lethality of H3B-8800 in cancer cells harboring mutations in spliceosome components, a characteristic that is less pronounced for E7107.[9] This selectivity makes H3B-8800 a particularly promising candidate for personalized medicine approaches in cancers with a defined spliceosome mutation status. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential and safety profiles of these and other emerging splicing modulators. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of these important therapeutic agents.

References

The Enigmatic Profile of LYC-30937: A Gut-Directed Apoptosis Inducer in a Shifting Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of novel oral therapies for autoimmune diseases remains a critical endeavor. LYC-30937, a first-in-class, orally administered, gut-directed ATPase modulator, emerged as a promising candidate with a unique mechanism of action. However, the public dissemination of its clinical trial findings has been limited, leaving its comparative efficacy and safety profile largely undefined. This guide provides a comprehensive overview of the available data on LYC-30937 and places it in the context of other oral treatments for ulcerative colitis and psoriasis.

Developed by Lycera Corp., LYC-30937 was designed to selectively induce apoptosis (programmed cell death) in chronically activated, pathogenic T-lymphocytes, which are key drivers of autoimmune diseases.[1][2] The rationale behind this approach is that these disease-causing immune cells have distinct metabolic needs, making them susceptible to agents that modulate cellular energy pathways, while sparing normal, healthy cells.[1][2] The enteric-coated formulation, LYC-30937-EC, was developed to ensure targeted delivery to the gastrointestinal tract, potentially minimizing systemic side effects.[1]

Preclinical Head-to-Head Data

In preclinical studies involving animal models of inflammatory bowel disease (IBD), LYC-30937 demonstrated significant therapeutic potential. When compared head-to-head with established treatments, LYC-30937 showed equivalent or superior activity to both prednisolone and 5-aminosalicylic acid (5-ASA).[1][2] The preclinical data indicated that LYC-30937 could reduce the production of pro-inflammatory cytokines and improve markers of disease severity, including histopathology scores and weight loss.[1][2] Notably, these effects were achieved without impacting the survival and activity of normal lymphocytes, suggesting a favorable safety profile with a reduced risk of broad immunosuppression.[1][2]

Clinical Development Program: A Tale of Two Trials

Lycera advanced LYC-30937-EC into Phase II clinical trials for two distinct autoimmune indications: ulcerative colitis and psoriasis.

The UPSTART Trial in Ulcerative Colitis

The "Ulcerative Colitis Phase 2 Study to Assess Remission by Treatment" (UPSTART) was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of LYC-30937-EC in patients with active ulcerative colitis.[3] The study (NCT02762500) aimed to enroll approximately 120 patients who would receive either 25 mg of LYC-30937-EC or a placebo once daily for eight weeks.[3] The primary endpoint was the proportion of patients achieving clinical remission at week 8, as measured by the modified Mayo score.[3] While the trial is listed as "completed," the results have not been publicly disclosed.

The UPRISE Trial in Psoriasis

The "gUt-directed LYC-30937-EC study in Psoriasis as oRal treatment for autoImmune diseaSE" (UPRISE) was a Phase II, randomized, double-blind, placebo-controlled trial in patients with moderate chronic plaque-type psoriasis.[4] This study (NCT02872285) intended to enroll up to 30 patients, randomized to receive either 25 mg of LYC-30937-EC or placebo once daily for 12 weeks. The primary endpoint was the mean percent change from baseline in the Psoriasis Area and Severity Index (PASI) score at week 12. Similar to the UPSTART trial, the UPRISE trial is marked as "completed," but the results have not been made publicly available.

Experimental Protocols

UPSTART Trial (Ulcerative Colitis) - As Planned
  • Study Design: Phase II, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Approximately 120 adults with active ulcerative colitis, defined by a total Mayo score of 4-11, an endoscopic subscore of ≥2, and a rectal bleeding subscore of ≥1.

  • Intervention: LYC-30937-EC (25 mg) or matching placebo, administered orally once daily for 8 weeks.

  • Primary Efficacy Endpoint: Proportion of subjects in clinical remission at Week 8, based on the modified Mayo score.

  • Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, and vital signs over a 10-week period.

UPRISE Trial (Psoriasis) - As Planned
  • Study Design: Phase II, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Approximately 30 adults with moderate chronic plaque-type psoriasis.

  • Intervention: LYC-30937-EC (25 mg) or matching placebo, administered orally once daily for 12 weeks.

  • Primary Efficacy Endpoint: Mean percent change from baseline in Psoriasis Area and Severity Index (PASI) score at Week 12.

  • Safety Assessments: Monitoring of adverse events and other safety parameters over a 14-week period.

Proposed Mechanism of Action of LYC-30937

LYC-30937 is described as a gut-directed ATPase modulator that selectively induces apoptosis in pathogenic T-lymphocytes. These chronically activated immune cells have a high metabolic rate and are particularly dependent on mitochondrial function for their survival and proliferation. By modulating ATPase, a key enzyme in cellular energy metabolism, LYC-30937 is thought to disrupt the energy balance within these cells, leading to the activation of the intrinsic apoptotic pathway.

LYC30937_Mechanism cluster_Tcell Pathogenic T-Lymphocyte LYC30937 LYC-30937 ATPase Mitochondrial ATPase LYC30937->ATPase Modulates Energy_Depletion ATP Depletion & Mitochondrial Stress ATPase->Energy_Depletion Leads to Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation Energy_Depletion->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptosis (Programmed Cell Death) Caspase_Activation->Cell_Death

Caption: Proposed mechanism of action for LYC-30937 in pathogenic T-lymphocytes.

Indirect Comparison with Other Oral Therapies

Given the absence of clinical data for LYC-30937, a direct comparison is not possible. However, to provide context for researchers, the following tables summarize the efficacy and safety of other oral agents for which Phase II or III placebo-controlled data are available.

Ulcerative Colitis: Comparative Efficacy of Oral Therapies (Indirect Comparison)
Drug ClassDrugTrialPrimary EndpointEfficacy vs. Placebo
ATPase Modulator LYC-30937-EC UPSTART (Phase II) Clinical Remission at Week 8 Results Not Publicly Available
JAK InhibitorUpadacitinibPhase IIbClinical Remission at Week 819.6% (45mg) vs. 0%
IL-23 Receptor PeptideIcotrokinraANTHEM-UC (Phase IIb)Clinical Remission at Week 2831.7% (400mg) vs. 9.5%
Psoriasis: Comparative Efficacy of Oral Therapies (Indirect Comparison)
Drug ClassDrugTrialPrimary EndpointEfficacy vs. Placebo
ATPase Modulator LYC-30937-EC UPRISE (Phase II) Mean % Change in PASI at Week 12 Results Not Publicly Available
JAK InhibitorTofacitinibPhase IIPASI 75 at Week 1266.7% (15mg) vs. 2.0%
TYK2 InhibitorNDI-034858Phase IIbPASI 75 at Week 1267% (30mg) vs. 6%
PDE4 InhibitorApremilastADVANCE (Phase III)sPGA 0/1 at Week 1621.6% vs. 4.1%

Experimental Workflow for a Phase II Placebo-Controlled Trial

The following diagram illustrates a typical workflow for a Phase II clinical trial, such as the UPSTART and UPRISE studies.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (e.g., Mayo Score, PASI) Patient_Screening->Baseline_Assessment Randomization Randomization (1:1 or 2:1) Baseline_Assessment->Randomization Treatment_Arm Active Treatment (LYC-30937-EC) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 8-12 Weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Endpoint_Assessment Primary Endpoint Assessment (e.g., Week 8 or 12) Treatment_Period->Endpoint_Assessment Safety_Followup Safety Follow-up Endpoint_Assessment->Safety_Followup Data_Analysis Data Analysis Safety_Followup->Data_Analysis

Caption: Standard workflow for a Phase II randomized, placebo-controlled clinical trial.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Parimifasor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for an Investigational Compound

Parimifasor (also known as LYC-30937) is an investigational small molecule drug that was under development for the treatment of ulcerative colitis and plaque psoriasis. As a discontinued Phase II compound, specific disposal guidelines from the manufacturer may not be readily available. However, by adhering to established best practices for the disposal of investigational pharmaceutical waste, researchers and drug development professionals can ensure a safe and compliant process.

The primary principle for the disposal of any investigational compound is to prevent its release into the environment and to mitigate any potential harm to human health. The following procedures provide a step-by-step approach to the proper disposal of this compound and similar research compounds.

General Disposal Procedures for Investigational Compounds

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following general procedures for the disposal of non-hazardous and potentially hazardous pharmaceutical waste should be followed. These guidelines are based on recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) for the disposal of unused medicines.[1][2]

Step 1: Segregation and Waste Identification

Properly segregate this compound waste from other laboratory waste streams. It should be classified as non-hazardous pharmaceutical waste unless specific laboratory testing has indicated hazardous characteristics.

Step 2: On-Site Neutralization (if applicable and feasible)

For liquid formulations, chemical neutralization may be an option. However, without specific data on the reactivity of this compound, this method should be approached with caution and only after a thorough risk assessment by qualified personnel.

Step 3: Consolidation and Packaging

Collect all this compound waste, including unused product, contaminated personal protective equipment (PPE), and cleaning materials, into a designated, leak-proof, and clearly labeled hazardous waste container.

Step 4: Licensed Waste Disposal Vendor

Engage a licensed and reputable hazardous waste disposal vendor. This is the most critical step to ensure that the compound is disposed of in a compliant and environmentally responsible manner. The vendor will be responsible for the final disposal, which is typically incineration for pharmaceutical waste.

Step 5: Documentation

Maintain meticulous records of the disposal process, including the name of the compound, quantity disposed of, date of disposal, and the name of the licensed waste disposal vendor.

Quantitative Data Summary

As this compound is a discontinued investigational drug, there is no publicly available quantitative data regarding specific disposal parameters such as concentration limits for landfill or wastewater, or optimal incineration temperatures. The following table provides a general framework for the type of data that would be considered for a commercialized pharmaceutical product.

ParameterGuidelineSource
Incineration Temperature 850-1200 °CGeneral guidance for pharmaceutical waste
Wastewater Discharge Not RecommendedPrecautionary principle for investigational compounds
Landfill Not RecommendedPrecautionary principle for investigational compounds

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The development of such protocols would typically be part of the manufacturer's internal safety and environmental procedures. In a research setting, any experiments to determine the optimal disposal method should be conducted on a small scale in a controlled environment by personnel with expertise in chemical safety and waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of an investigational compound like this compound.

cluster_0 On-Site Procedures cluster_1 Off-Site Disposal cluster_2 Documentation A Step 1: Segregate this compound Waste B Step 2: On-Site Neutralization (if applicable) A->B C Step 3: Consolidate and Package in Labeled Container B->C D Step 4: Transfer to Licensed Waste Disposal Vendor C->D E Step 5: Final Disposal (e.g., Incineration) D->E F Maintain Detailed Disposal Records E->F

Caption: General workflow for the disposal of investigational pharmaceutical compounds.

Understanding this compound's Mechanism of Action

While not directly related to disposal, understanding the mechanism of action can inform the potential biological impact if the compound were to be released into the environment. This compound is an immunomodulator that acts as an adenosine triphosphatase (ATPase) modulator.

This compound This compound (LYC-30937) ATPase Adenosine Triphosphatase (ATPase) This compound->ATPase modulates Immunomodulation Immunomodulation ATPase->Immunomodulation leads to

Caption: Simplified signaling pathway for this compound's mechanism of action.

By following these general but essential procedures, laboratory professionals can manage the disposal of this compound and other investigational compounds in a manner that prioritizes safety, compliance, and environmental responsibility. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure adherence to all local, state, and federal regulations.

References

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